molecular formula C30H56N8O7 B15549810 Ac-ILVAGK-NH2

Ac-ILVAGK-NH2

Cat. No.: B15549810
M. Wt: 640.8 g/mol
InChI Key: WESBLWPDJKYQQJ-QJAPXLAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-ILVAGK-NH2 is a useful research compound. Its molecular formula is C30H56N8O7 and its molecular weight is 640.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H56N8O7

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-6-aminohexanamide

InChI

InChI=1S/C30H56N8O7/c1-9-18(6)25(35-20(8)39)30(45)37-22(14-16(2)3)28(43)38-24(17(4)5)29(44)34-19(7)27(42)33-15-23(40)36-21(26(32)41)12-10-11-13-31/h16-19,21-22,24-25H,9-15,31H2,1-8H3,(H2,32,41)(H,33,42)(H,34,44)(H,35,39)(H,36,40)(H,37,45)(H,38,43)/t18-,19-,21-,22-,24-,25-/m0/s1

InChI Key

WESBLWPDJKYQQJ-QJAPXLAMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Self-Assembly Mechanism of Ac-ILVAGK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic peptide Ac-ILVAGK-NH2, a hexapeptide with the sequence Acetyl-Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine-Amide, is a notable member of the self-assembling peptide family. These peptides are of significant interest in the biomedical field due to their inherent biocompatibility and their ability to form well-ordered nanostructures, such as nanofibers, which can further assemble into hydrogels. This guide provides a comprehensive overview of the self-assembly mechanism of this compound, detailing the core principles, influencing factors, and the resultant supramolecular architectures. This document also furnishes detailed experimental protocols for the characterization of this self-assembly process and presents available quantitative data to facilitate further research and development.

Core Principles of this compound Self-Assembly

The self-assembly of this compound is a spontaneous process driven by a delicate balance of non-covalent interactions between individual peptide molecules in an aqueous environment. The primary amino acid sequence dictates the amphiphilic nature of the peptide, which is a key driver for its hierarchical assembly into nanofibers and, at sufficient concentrations, a hydrogel network.

The self-assembly process is primarily governed by the following interactions:

  • Hydrophobic Interactions: The hydrophobic amino acid residues (Isoleucine, Leucine, Valine, and Alanine) tend to shield themselves from water, leading to the aggregation of these peptides. This hydrophobic collapse is a major driving force for the initial formation of larger assemblies.

  • Hydrogen Bonding: The amide and carbonyl groups in the peptide backbone form extensive intermolecular hydrogen bonds, leading to the formation of stable β-sheet secondary structures. This regular, repeating hydrogen bond network is crucial for the elongation of the nanofibers.

  • Electrostatic Interactions: The positively charged lysine (B10760008) (K) residue at the C-terminus can participate in electrostatic interactions, which can influence the interfibrillar organization and the overall stability of the hydrogel network.

The current understanding is that this compound monomers first assemble into β-sheet-rich filaments. These filaments then laterally associate to form thicker nanofibers, which entangle to create a three-dimensional hydrogel network capable of entrapping large amounts of water.

Quantitative Data on this compound Self-Assembly

While specific quantitative data for this compound is limited in publicly available literature, data from its closely related N-terminally modified analog, Fmoc-ILVAGK, and typical concentrations used for hydrogel formation provide valuable insights. It is important to note that the N-terminal Fmoc group has a strong influence on self-assembly due to π-π stacking interactions, and thus the critical aggregation concentration (CAC) for this compound may differ.

ParameterValueMethodNotes and References
Peptide Sequence Ac-Ile-Leu-Val-Ala-Gly-Lys-NH2-Acetylated N-terminus, Amidated C-terminus.
Molecular Weight 641.8 g/mol Calculation-
Hydrogel Formation Concentration 10 mg/mL (15.6 mM)Cell EncapsulationUsed for encapsulating human mesenchymal stem cells.[1]
Critical Aggregation Concentration (CAC) of Fmoc-ILVAGK DeterminedFluorescence SpectroscopyThe conformation and CAC of Fmoc-ILVAGK have been determined, highlighting the self-assembly propensity of the core sequence.[2] Specific value for this compound is not readily available.
Secondary Structure Predominantly β-sheetCircular Dichroism, FTIRInferred from the behavior of similar self-assembling peptides.
Fibril Morphology NanofibersTransmission Electron Microscopy (TEM)Expected morphology based on related self-assembling peptides.

Experimental Protocols for Characterization

This section provides detailed methodologies for the key experiments used to characterize the self-assembly of this compound.

Preparation of this compound Solutions and Hydrogels
  • Peptide Synthesis and Purification: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The final product is lyophilized and stored at -20°C.

  • Solution Preparation: Lyophilized peptide is dissolved in sterile, deionized water or a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired concentration. Gentle vortexing or sonication may be required to aid dissolution.

  • Hydrogel Formation: For hydrogel formation, a typical concentration of 10 mg/mL is used.[1] The peptide solution is allowed to stand at room temperature. Gelation can be visually confirmed by inverting the vial; a stable hydrogel will not flow.

Transmission Electron Microscopy (TEM) for Fibril Morphology
  • Sample Preparation: A 10 µL aliquot of a dilute this compound solution (e.g., 0.1 - 1 mg/mL) is applied to a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: The excess solution is wicked off with filter paper. The grid is then stained with 10 µL of a 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.

  • Drying: The excess stain is removed, and the grid is allowed to air dry completely.

  • Imaging: The grid is imaged using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

  • Analysis: The resulting micrographs are analyzed to determine the morphology and dimensions (diameter and length) of the self-assembled nanofibers.

Atomic Force Microscopy (AFM) for Fibril Topography
  • Sample Preparation: A 10 µL drop of a dilute peptide solution is deposited onto a freshly cleaved mica surface and incubated for 5-10 minutes.

  • Washing: The mica surface is gently rinsed with deionized water to remove any unadsorbed peptide.

  • Drying: The sample is dried under a gentle stream of nitrogen gas.

  • Imaging: The sample is imaged using an atomic force microscope in tapping mode to minimize sample damage.

  • Analysis: The AFM images provide high-resolution topographical information about the nanofibers, including their height and persistence length.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: this compound is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Measurement: The CD spectrum is recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm at a controlled temperature (e.g., 25°C).

  • Data Analysis: The resulting spectrum is analyzed for characteristic signatures of secondary structures. A minimum around 218 nm is indicative of β-sheet formation.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
  • Reagent Preparation:

    • A stock solution of Thioflavin T (e.g., 1 mM) is prepared in water and stored in the dark.

    • A working solution of ThT (e.g., 20 µM) is prepared in the desired buffer.

  • Assay Setup: In a 96-well black plate, this compound solution is mixed with the ThT working solution.

  • Measurement: The fluorescence intensity is monitored over time using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich amyloid-like fibrils.

Rheology for Mechanical Properties of Hydrogels
  • Sample Preparation: An this compound hydrogel is formed in situ on the rheometer plate or carefully transferred to it.

  • Oscillatory Rheology:

    • Time Sweep: The storage modulus (G') and loss modulus (G'') are monitored over time at a constant frequency and strain to follow the gelation kinetics.

    • Frequency Sweep: Once the gel has formed, a frequency sweep is performed at a constant strain to determine the viscoelastic properties of the hydrogel. A G' value significantly higher than G'' across a range of frequencies is characteristic of a solid-like gel.

    • Strain Sweep: A strain sweep is conducted to determine the linear viscoelastic region and the yield strength of the hydrogel.

Fourier-Transform Infrared (FTIR) Spectroscopy for β-Sheet Confirmation
  • Sample Preparation: A small amount of the this compound hydrogel or a dried film of the peptide is used.

  • Measurement: The FTIR spectrum is recorded, typically in the amide I region (1600-1700 cm⁻¹).

  • Data Analysis: A strong absorbance peak in the range of 1620-1640 cm⁻¹ is indicative of the presence of intermolecular β-sheet structures.[3][4]

Visualizations of Mechanisms and Workflows

Self-Assembly Pathway of this compound

Self_Assembly_Pathway Monomers This compound Monomers Oligomers Soluble Oligomers Monomers->Oligomers Hydrophobic Collapse Protofibrils Protofibrils (β-sheet rich) Oligomers->Protofibrils H-Bonding & β-sheet formation Nanofibers Mature Nanofibers Protofibrils->Nanofibers Lateral Association Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement

Caption: Hierarchical self-assembly of this compound from monomers to a hydrogel network.

Experimental Workflow for Characterization

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Peptide_Synthesis Peptide Synthesis & Purification Solution_Prep Solution Preparation Peptide_Synthesis->Solution_Prep Hydrogel_Formation Hydrogel Formation Solution_Prep->Hydrogel_Formation TEM TEM (Morphology) Solution_Prep->TEM AFM AFM (Topography) Solution_Prep->AFM CD CD Spectroscopy (Secondary Structure) Solution_Prep->CD ThT ThT Assay (Aggregation Kinetics) Solution_Prep->ThT Rheology Rheology (Mechanical Properties) Hydrogel_Formation->Rheology FTIR FTIR (β-sheet confirmation) Hydrogel_Formation->FTIR

References

Ac-ILVAGK-NH2: A Technical Guide to Biocompatibility and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ac-ILVAGK-NH2

This compound is a short, synthetic peptide that belongs to the class of self-assembling peptides (SAPs). These peptides are designed to spontaneously form well-ordered nanostructures, such as nanofibers and hydrogels, under specific physiological conditions. The sequence Ile-Leu-Val-Ala-Gly-Lys (ILVAGK) suggests an amphiphilic nature, with hydrophobic residues (Ile, Leu, Val, Ala, Gly) and a hydrophilic residue (Lys), which is a common characteristic driving self-assembly. The N-terminal acetylation (Ac) and C-terminal amidation (NH2) are common modifications to enhance peptide stability by protecting against exopeptidase degradation.

Self-assembling peptide hydrogels are of significant interest in drug delivery, tissue engineering, and regenerative medicine due to their biomimetic properties, high water content, and tunable mechanical characteristics. A critical aspect of their translational potential is their biocompatibility and biodegradability.

Biocompatibility of Self-Assembling Peptides

In general, self-assembling peptides composed of natural L-amino acids are considered to be highly biocompatible. Their degradation products are amino acids, which are readily metabolized by the body. However, a thorough evaluation of the biocompatibility of any new peptide formulation is essential.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental to assessing the biocompatibility of a biomaterial. These assays evaluate the effect of the material on cell viability and proliferation. While no specific cytotoxicity data for this compound has been identified, studies on similar self-assembling peptides consistently demonstrate low cytotoxicity across various cell lines. For instance, a study on a related peptide hydrogel showed high cell viability for 3T3 fibroblasts.

Table 1: Representative Cytotoxicity Data for a Self-Assembling Peptide Hydrogel

Cell LineConcentration (mg/mL)Incubation Time (h)Cell Viability (%)Assay
3T3 Fibroblasts0.52495 ± 5MTT
3T3 Fibroblasts1.02492 ± 6MTT
3T3 Fibroblasts2.02488 ± 7MTT
Human Dermal Fibroblasts1.048>90Live/Dead Staining
Mesenchymal Stem Cells1.572>95AlamarBlue

Note: This data is illustrative and not specific to this compound.

Hemocompatibility

For applications involving direct contact with blood, hemocompatibility testing is crucial. This involves assessing the material's potential to cause hemolysis (rupture of red blood cells) and its effect on blood coagulation. Self-assembling peptides generally exhibit good hemocompatibility.

In Vivo Biocompatibility

In vivo studies in animal models are necessary to evaluate the systemic and local tissue response to an implanted biomaterial. These studies typically look for signs of inflammation, toxicity, and fibrous capsule formation. While no in vivo biocompatibility data for this compound is available, similar self-assembling peptide hydrogels have been shown to be well-tolerated with minimal inflammatory response upon subcutaneous injection in rodents.

Biodegradability of Self-Assembling Peptides

The degradation of peptide-based biomaterials is primarily mediated by enzymatic proteolysis. The rate of degradation is influenced by several factors, including the peptide sequence, secondary structure, and the local concentration of proteases.

Enzymatic Degradation In Vitro

In vitro enzymatic degradation assays are used to understand the susceptibility of a peptide hydrogel to specific proteases. Common enzymes used for these assays include proteinase K, matrix metalloproteinases (MMPs), and cathepsins, which are relevant to various physiological and pathological conditions. The N-terminal acetylation and C-terminal amidation of this compound are expected to provide some resistance to exopeptidases. However, the peptide bond between the amino acid residues can still be cleaved by endopeptidases.

Table 2: Representative In Vitro Degradation Data for a Self-Assembling Peptide Hydrogel

EnzymeEnzyme Concentration (U/mL)Incubation Time (h)Degradation (%)
Proteinase K102465 ± 8
Collagenase Type I504840 ± 5
Trypsin202430 ± 4
PBS (Control)-72<5

Note: This data is illustrative and not specific to this compound.

Degradation Pathway

The degradation of this compound would proceed through the enzymatic hydrolysis of its peptide bonds. The primary degradation products would be smaller peptide fragments and ultimately individual amino acids. These amino acids would then enter the body's natural metabolic pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Sample Preparation: Prepare different concentrations of this compound hydrogel extracts by incubating the hydrogel in cell culture medium for 24 hours.

  • Treatment: Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate sample_prep Prepare hydrogel extracts incubation Incubate cells with extracts sample_prep->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Dissolve formazan crystals mtt_addition->formazan_solubilization absorbance Measure absorbance at 570 nm formazan_solubilization->absorbance calculation Calculate cell viability absorbance->calculation

Diagram 1: MTT Assay Workflow for Cytotoxicity Assessment.
In Vitro Enzymatic Degradation Assay

This protocol describes a method to determine the degradation of a peptide hydrogel by monitoring its weight loss over time.

Methodology:

  • Hydrogel Formation: Prepare hydrogels of this compound in pre-weighed microcentrifuge tubes.

  • Initial Weight: Record the initial weight of the hydrated hydrogels.

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., proteinase K) in a relevant buffer (e.g., PBS).

  • Incubation: Add the enzyme solution to the hydrogels. For a control, add only the buffer. Incubate at 37°C.

  • Time Points: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove the supernatant.

  • Washing and Lyophilization: Wash the remaining hydrogel with deionized water to remove any remaining enzyme and buffer salts, and then lyophilize the samples.

  • Final Weight: Record the final dry weight of the hydrogel.

  • Calculation: The percentage of degradation is calculated from the change in weight.

Degradation_Assay_Workflow start Prepare Hydrogel Samples initial_weight Record Initial Hydrated Weight start->initial_weight add_enzyme Add Enzyme Solution (or Buffer for Control) initial_weight->add_enzyme incubation Incubate at 37°C add_enzyme->incubation time_points At Each Time Point incubation->time_points remove_supernatant Remove Supernatant time_points->remove_supernatant Yes calculate_degradation Calculate % Degradation time_points->calculate_degradation End wash_lyophilize Wash and Lyophilize remove_supernatant->wash_lyophilize final_weight Record Final Dry Weight wash_lyophilize->final_weight final_weight->time_points Cell_Fate_Signaling cluster_material Biomaterial Interaction cluster_response Cellular Response cluster_pathways Intracellular Signaling Pathways cluster_outcome Cellular Outcome material This compound integrin Integrin Binding material->integrin growth_factor Growth Factor Receptor Binding material->growth_factor apoptosis Apoptotic Pathway (e.g., Caspase activation) material->apoptosis pi3k_akt PI3K/Akt Pathway integrin->pi3k_akt mapk MAPK/ERK Pathway integrin->mapk growth_factor->pi3k_akt growth_factor->mapk survival Survival & Proliferation pi3k_akt->survival mapk->survival apoptosis_outcome Apoptosis apoptosis->apoptosis_outcome

Ac-ILVAGK-NH2 Hydrogel Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and conditions governing the hydrogelation of the self-assembling peptide Ac-ILVAGK-NH2. This document is intended to serve as a core resource for researchers and professionals in drug development and biomaterials science, offering detailed insights into the self-assembly mechanism, experimental protocols, and characterization of this promising peptide-based hydrogel.

Introduction to this compound and Self-Assembling Peptides

Self-assembling peptides are a class of biomaterials that can spontaneously form well-ordered nanostructures, such as nanofibers, which can entrap large amounts of water to form hydrogels. These hydrogels are of significant interest in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix.

The peptide this compound (Acetyl-Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine-Amide) is a short, synthetic peptide designed to self-assemble into a hydrogel matrix. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, which dictate the formation and stability of the hydrogel network.

Mechanism of this compound Self-Assembly

The hydrogelation of this compound is a hierarchical process that begins with the assembly of individual peptide monomers into nanofibers. These nanofibers then entangle to form a three-dimensional network that constitutes the hydrogel. The driving forces behind this self-assembly are:

  • Hydrogen Bonding: The amide and carbonyl groups in the peptide backbone form extensive hydrogen bond networks, which are crucial for the formation and stability of β-sheet secondary structures. These β-sheets are the fundamental building blocks of the nanofibers.

  • Hydrophobic Interactions: The side chains of the hydrophobic amino acids (Isoleucine, Leucine, Valine, and Alanine) cluster together to minimize their contact with water, providing a significant thermodynamic driving force for self-assembly.

  • Electrostatic Interactions: The lysine (B10760008) residue, with its positively charged side chain at neutral pH, can participate in electrostatic interactions, which can influence the interfibrillar spacing and overall hydrogel architecture.

The balance of these interactions is critical for the formation of a stable and robust hydrogel.

Quantitative Data on Hydrogel Formation

While specific quantitative data for the hydrogelation of this compound is not extensively available in the public domain, data from a closely related peptide, Ac-LIVAGK-NH2, provides valuable insights into the expected behavior.

ParameterConditionValueReference
Minimum Gelation Concentration (MGC) In Water29 mg/mLN/A
Gelation Time In Phosphate-Buffered Saline (PBS)Faster than in waterN/A
Minimum Gelation Concentration (MGC) In Phosphate-Buffered Saline (PBS)Lower than in waterN/A
Cell Encapsulation This compound in culture medium10 mg/mLN/A

Note: The data presented is for the analogous peptide Ac-LIVAGK-NH2 and should be considered as a starting point for optimizing the conditions for this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound hydrogels. Researchers should optimize these protocols for their specific applications.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide to a high degree of purity.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

    • The synthesis involves sequential steps of deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Hydrogel Preparation

Objective: To prepare a self-assembled hydrogel from the purified this compound peptide.

Methodology:

  • Peptide Dissolution: The lyophilized, purified peptide is weighed and dissolved in a suitable aqueous solvent (e.g., sterile water or phosphate-buffered saline, PBS). The choice of solvent can influence the gelation kinetics and final properties of the hydrogel.

  • pH Adjustment (Optional): The pH of the peptide solution can be adjusted to trigger or optimize hydrogel formation. For peptides containing ionizable residues like lysine, pH changes can significantly impact self-assembly.

  • Incubation: The peptide solution is incubated under specific conditions (e.g., at a controlled temperature) to allow for self-assembly and hydrogel formation. Gelation can be confirmed by the vial inversion test, where a stable gel will not flow upon inversion.

Hydrogel Characterization

Objective: To characterize the physical and structural properties of the this compound hydrogel.

Methodologies:

  • Rheology:

    • Sample Preparation: A sample of the hydrogel is loaded onto the rheometer plate.

    • Oscillatory Rheometry: Perform frequency and strain sweeps to determine the storage modulus (G') and loss modulus (G''). A solid-like hydrogel will exhibit G' > G''.

  • Transmission Electron Microscopy (TEM):

    • Sample Preparation: A small amount of the hydrogel is placed on a TEM grid, negatively stained (e.g., with uranyl acetate), and allowed to dry.

    • Imaging: The grid is imaged using a transmission electron microscope to visualize the nanofibrous structure of the hydrogel.

  • Circular Dichroism (CD) Spectroscopy:

    • Sample Preparation: A dilute solution of the peptide is prepared in a suitable solvent.

    • Measurement: The CD spectrum of the solution is recorded to determine the secondary structure of the peptide (e.g., β-sheet, α-helix, random coil) during the self-assembly process.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound hydrogel formation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_hydrogel Hydrogel Formation & Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_Peptide Mass Spec & HPLC Analysis Purification->Characterization_Peptide Dissolution Peptide Dissolution Characterization_Peptide->Dissolution Gelation Hydrogel Formation Dissolution->Gelation Rheology Rheological Analysis Gelation->Rheology TEM TEM Imaging Gelation->TEM CD CD Spectroscopy Gelation->CD Self_Assembly_Mechanism Monomers This compound Monomers Protofibrils Protofibrils (β-sheets) Monomers->Protofibrils Self-Assembly (H-bonds, Hydrophobic Interactions) Nanofibers Nanofibers Protofibrils->Nanofibers Hierarchical Assembly Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement & Water Trapping

In-depth Technical Guide: The Role of Ac-ILVAGK-NH2 in Stem Cell Culture and its Potential Implications for Pluripotency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on the current publicly available scientific literature. The peptide Ac-ILVAGK-NH2 is primarily documented for its properties as a self-assembling peptide used to create hydrogel scaffolds for three-dimensional (3D) cell culture. There is currently no direct evidence in the reviewed literature to suggest that this compound actively maintains stem cell pluripotency through direct interaction with signaling pathways. This guide summarizes its established role and explores the hypothetical context of its use in pluripotent stem cell culture.

Introduction to this compound

This compound is a synthetic hexapeptide (Acetyl-Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine-Amide) known for its ability to self-assemble into nanofibrous hydrogels in aqueous solutions, particularly in the presence of salts like phosphate-buffered saline (PBS)[1]. These hydrogels provide a biocompatible, xeno-free, and mechanically tunable 3D environment that mimics the native extracellular matrix (ECM)[1][2].

Key Properties:

  • Self-Assembly: Forms hydrogels under physiological conditions, providing a scaffold for cell growth[1].

  • Biocompatibility: Demonstrates good biocompatibility with various cell types, including primary mouse embryonic dopaminergic neurons and human dopaminergic neurons derived from human embryonic stem cells[2].

  • Tunability: The mechanical properties of the hydrogel can be modulated, which is a critical factor in directing stem cell fate[3][4].

This compound in 3D Stem Cell Culture

The primary application of this compound in the context of stem cell research is its use as a scaffold for 3D cell culture. 3D culture systems are increasingly recognized as more physiologically relevant than traditional 2D cultures, as they better replicate the complex cellular interactions and microenvironments found in vivo.

Experimental Protocol: Preparation of this compound Hydrogel for Cell Encapsulation

This protocol is adapted from methodologies described for self-assembling peptide hydrogels[1].

Materials:

  • Lyophilized this compound peptide (>95% purity)

  • Sterile, cold deionized water

  • 10X Phosphate-Buffered Saline (PBS)

  • Stem cell suspension in culture medium

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in cold, sterile water to a stock concentration of 10 mg/mL. Maintain the solution on ice to prevent premature gelation.

  • Cell Suspension Preparation: Prepare a stem cell suspension at the desired concentration in the appropriate culture medium.

  • Mixing Components: To prepare the final hydrogel, mix sterile water, 10X PBS, and the cell suspension.

  • Initiating Gelation: Quickly add the cold peptide solution to the cell suspension mixture. The final concentration of the peptide will determine the stiffness of the hydrogel.

  • Plating: Immediately plate the mixture into the desired culture vessel. Gelation will occur at room temperature or 37°C.

Workflow for Hydrogel Preparation and Cell Seeding:

G cluster_prep Hydrogel Preparation cluster_mix Mixing and Gelation Peptide Stock Dissolve this compound in cold sterile water (10 mg/mL) Add Peptide Add cold peptide solution to the mixture Peptide Stock->Add Peptide Cell Suspension Prepare stem cell suspension in culture medium Mix Components Combine sterile water, 10X PBS, and cell suspension Cell Suspension->Mix Components Mix Components->Add Peptide Plate Immediately plate the mixture Add Peptide->Plate Gelation Incubate at 37°C for gelation Plate->Gelation

Figure 1: Workflow for preparing this compound hydrogel and seeding stem cells.

Pluripotency Maintenance: A Theoretical Framework

While direct evidence is lacking for this compound, the physical properties of hydrogel scaffolds can influence stem cell pluripotency. The maintenance of pluripotency is regulated by a complex network of transcription factors, including NANOG, OCT4, and SOX2, and signaling pathways such as LIF/STAT3 and FGF/ERK.

Core Pluripotency Signaling Pathways

LIF/STAT3 Pathway: In mouse embryonic stem cells, the Leukemia Inhibitory Factor (LIF) pathway is crucial for maintaining pluripotency. LIF activates STAT3, which in turn upregulates the expression of key pluripotency genes.

FGF/ERK Pathway: The FGF/ERK signaling pathway is generally associated with differentiation. Inhibition of this pathway is often used to maintain the naive pluripotent state.

Core Transcription Factors: OCT4, SOX2, and NANOG form a core transcriptional network that sustains the pluripotent state by activating self-renewal genes and repressing differentiation-associated genes.

Signaling Pathway for Pluripotency Maintenance:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIFR LIF Receptor STAT3 STAT3 LIFR->STAT3 Activates FGFR FGF Receptor ERK ERK FGFR->ERK Activates PluripotencyGenes Pluripotency Genes (Nanog, Oct4, Sox2) STAT3->PluripotencyGenes Activates DifferentiationGenes Differentiation Genes ERK->DifferentiationGenes Activates PluripotencyGenes->PluripotencyGenes Self-renewal PluripotencyGenes->DifferentiationGenes Represses

Figure 2: Key signaling pathways regulating stem cell pluripotency.
Hypothetical Role of the Hydrogel Microenvironment

The this compound hydrogel, by providing a specific 3D microenvironment, could theoretically contribute to pluripotency maintenance indirectly:

  • Mechanical Cues: The stiffness of the hydrogel can influence cell morphology, cytoskeletal tension, and mechanotransduction pathways, which are known to play a role in stem cell fate decisions. Softer matrices have been shown to be more conducive to maintaining pluripotency.

  • Cell-Cell Interactions: The 3D scaffold promotes the formation of cell aggregates, which can enhance endogenous signaling and the establishment of a niche that supports the pluripotent state.

  • Nutrient and Factor Diffusion: The porous nature of the hydrogel allows for the diffusion of nutrients and secreted factors, which are essential for cell survival and the maintenance of a stable culture environment.

Quantitative Data and Future Directions

Currently, there is no quantitative data available that directly links this compound to the expression levels of pluripotency markers or the activity of pluripotency-related signaling pathways.

Table 1: Summary of this compound Properties and Applications

Property/ApplicationDescriptionReference
Peptide Sequence Ac-Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine-AmideN/A
Primary Function Self-assembling peptide for hydrogel formation[1]
Biocompatibility Supports viability of various cell types, including neurons[2]
Use in Stem Cells As a 3D culture scaffold for human dopaminergic neurons derived from hESCs[2]
Effect on Pluripotency No direct evidence available in the reviewed literatureN/A

Future research should focus on:

  • Characterizing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) in stem cells cultured within this compound hydrogels over time.

  • Investigating the activity of key signaling pathways (e.g., STAT3, ERK) in response to culture in these hydrogels.

  • Conducting comparative studies with other hydrogel systems and traditional 2D culture to elucidate the specific effects of the this compound microenvironment.

Conclusion

This compound is a valuable tool for 3D stem cell culture due to its favorable biocompatibility and tunable physical properties. While it provides a supportive microenvironment for various cell types, there is currently no direct scientific evidence to suggest that it actively maintains stem cell pluripotency. The influence of the hydrogel is likely indirect, through the provision of a physical scaffold that modulates cell behavior. Further research is required to determine if the this compound peptide itself has any specific biological activity related to the maintenance of the pluripotent state. Researchers and drug development professionals should consider this compound as a promising biomaterial for creating more physiologically relevant cell culture models, which can be a platform to study pluripotency and differentiation under more controlled conditions.

References

Ac-ILVAGK-NH2: A Self-Assembling Peptide Hydrogel for Advanced Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic hexapeptide Ac-ILVAGK-NH2 is a self-assembling biomaterial that forms a nanofibrous hydrogel scaffold, demonstrating significant promise for a range of tissue engineering applications. Its inherent biocompatibility, ability to mimic the native extracellular matrix (ECM), and tunable mechanical properties make it an attractive candidate for 3D cell culture, regenerative medicine, and drug delivery. This guide provides a comprehensive overview of the core technical aspects of this compound, including its self-assembly mechanism, physicochemical properties, detailed experimental protocols, and its applications in tissue engineering, with a focus on cartilage regeneration.

Introduction

Self-assembling peptides have emerged as a powerful class of biomaterials due to their ability to spontaneously form well-ordered nanostructures, such as nanofibers, which subsequently entangle to create hydrogels with high water content. This compound, an acetylated and amidated hexapeptide with the sequence Isoleucine-Leucine-Valine-Alanine-Glycine-Lysine, is a notable example of this class. Its amphiphilic nature, with a hydrophobic tail (ILVA) and a hydrophilic head (GK), drives its self-assembly in aqueous environments into a stable, three-dimensional network that can support cell growth and tissue formation.[1][2] This hydrogel has been successfully used as a bioink for 3D bioprinting and for the culture of various cell types, including human pluripotent stem cells and mesenchymal stem cells.[3][4][5]

Physicochemical Properties and Characterization

The properties of this compound hydrogels can be tailored by modulating the peptide concentration. The hydrogel is optically transparent and possesses a nanofibrous architecture that closely resembles the natural ECM.

Data Presentation: Quantitative Hydrogel Properties
PropertyValuePeptide ConcentrationNotes
Mechanical Stiffness Up to 40 kPaNot specifiedProvides a robust scaffold for cell culture.
Storage Modulus (G') 35.5 kPaNot specifiedIndicates the elastic behavior of the hydrogel.
Minimum Gelation Concentration ~16 mM16 mMThe lowest concentration at which a stable hydrogel forms.
Cell Culture Concentration 8 mg/mL and 10 mg/mL8 - 10 mg/mLConcentrations used for encapsulating human embryonic stem cells and mesenchymal stem cells, respectively.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Glycine, Alanine, Valine, Leucine, Isoleucine) sequentially to the deprotected amine on the resin. Use a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Acetylation: After the final amino acid (Isoleucine) is coupled and deprotected, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Hydrogel Preparation

Protocol:

  • Peptide Dissolution: Dissolve the lyophilized this compound peptide powder in Milli-Q water to the desired concentration (e.g., 8 mg/mL or 16 mM).

  • Homogenization: Vortex the solution for approximately 30 seconds to ensure it is homogenous.

  • Gelation Trigger: Add 10x Phosphate Buffered Saline (PBS) to the peptide solution to achieve a final 1x PBS concentration.

  • Incubation: Gelation will occur within a few minutes at room temperature. The resulting hydrogel will be transparent.

Hydrogel Characterization
  • Rheology: To determine the mechanical properties, such as storage modulus (G') and loss modulus (G''), perform oscillatory rheology using a rheometer with a parallel-plate geometry.

  • Scanning Electron Microscopy (SEM): To visualize the nanofibrous structure, freeze-dry a sample of the hydrogel, coat it with a conductive material (e.g., gold), and image using an SEM. The images are expected to show a porous network of entangled nanofibers.

  • Circular Dichroism (CD) Spectroscopy: To confirm the secondary structure of the self-assembled peptides (typically β-sheet), analyze the hydrogel using a CD spectrometer.

Biocompatibility and Cell Culture

This compound hydrogels have been shown to be biocompatible and support the 3D culture of various cell types.

Protocol for 3D Cell Encapsulation:

  • Prepare a sterile solution of this compound in Milli-Q water.

  • Resuspend the desired cells (e.g., mesenchymal stem cells) in a sterile, physiological buffer.

  • Mix the cell suspension with the peptide solution.

  • Initiate gelation by adding sterile 10x PBS.

  • Quickly plate the cell-laden peptide solution into a culture dish or mold.

  • After gelation, add the appropriate cell culture medium.

  • Culture the cells under standard incubation conditions (37°C, 5% CO2).

Self-Assembly and Signaling Pathways

Mechanism of Self-Assembly

The self-assembly of this compound is driven by non-covalent interactions. The hydrophobic amino acids (I, L, V, A) form the core of the resulting nanofibers, minimizing their contact with water, while the hydrophilic lysine (B10760008) and the charged termini are exposed to the aqueous environment. Hydrogen bonding between the peptide backbones stabilizes the formation of β-sheet structures, which are the fundamental building blocks of the nanofibers.

Peptide This compound (Amphiphilic Monomers) Interactions Non-Covalent Interactions (Hydrophobic, H-Bonding) Peptide->Interactions BetaSheet β-Sheet Formation Interactions->BetaSheet Nanofiber Nanofiber Assembly BetaSheet->Nanofiber Hydrogel 3D Hydrogel Network (Nanofiber Entanglement) Nanofiber->Hydrogel

Self-assembly of this compound into a hydrogel.
Signaling Pathways in Cartilage Tissue Engineering

While direct studies on the specific signaling pathways modulated by this compound in chondrocytes are limited, the physical and biochemical cues provided by such a biomimetic scaffold are known to influence key signaling cascades involved in chondrogenesis and cartilage homeostasis.

Transforming Growth Factor-Beta (TGF-β) / Bone Morphogenetic Protein (BMP) Pathway: This pathway is crucial for initiating chondrocyte differentiation from mesenchymal stem cells and for maintaining the chondrocyte phenotype. The binding of TGF-β or BMP ligands to their receptors on the cell surface activates the Smad signaling cascade, leading to the transcription of chondrogenic genes like SOX9, collagen type II, and aggrecan. A biomaterial scaffold like this compound can sequester and present these growth factors to encapsulated cells, thereby potentiating this pathway.

TGFB TGF-β / BMP Ligands Receptor Type I/II Receptors TGFB->Receptor pSmad Phosphorylation of Smad2/3 or Smad1/5/8 Receptor->pSmad Smad4 Complex formation with Smad4 pSmad->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Transcription Gene Transcription (SOX9, COL2A1, ACAN) Nucleus->Transcription Chondrogenesis Chondrogenesis & Matrix Production Transcription->Chondrogenesis

Simplified TGF-β/BMP signaling pathway in chondrocytes.

Wnt/β-catenin Pathway: This pathway plays a complex role in cartilage development, with its activation generally promoting chondrocyte hypertrophy and endochondral ossification, which can be undesirable for articular cartilage repair. A biomaterial that promotes a stable chondrocyte phenotype would ideally help in maintaining this pathway at a basal level.

Applications in Tissue Engineering

This compound hydrogels have shown significant potential in several tissue engineering applications:

  • 3D Cell Culture: The hydrogel provides a supportive and biomimetic 3D environment for the culture of various cell types, including pluripotent stem cells, maintaining their viability and phenotype.

  • Cartilage Regeneration: The ECM-like structure and tunable mechanical properties make it a promising scaffold for chondrocyte encapsulation and the regeneration of articular cartilage defects.

  • Wound Healing: In preclinical models, this compound hydrogels have been shown to accelerate the healing of burn wounds by promoting re-epithelialization and wound contraction.

  • 3D Bioprinting: Its properties as a bioink allow for the precise fabrication of cell-laden constructs with complex architectures for creating organotypic models, such as skin equivalents.

Peptide This compound Hydrogel Self-Assembled Hydrogel Peptide->Hydrogel Properties Biomimetic Nanostructure Tunable Mechanics High Water Content Biocompatibility Hydrogel->Properties Applications Tissue Engineering Applications Properties->Applications CellCulture 3D Cell Culture (Stem Cells, Chondrocytes) Applications->CellCulture RegenMed Regenerative Medicine (Cartilage, Skin) Applications->RegenMed Bioprinting 3D Bioprinting (Bioink) Applications->Bioprinting

Workflow from this compound to tissue engineering applications.

Conclusion and Future Perspectives

This compound is a versatile and promising self-assembling peptide for tissue engineering. Its well-defined chemical structure, biocompatibility, and biomimetic properties offer significant advantages over many natural and synthetic polymers. Future research should focus on a more detailed characterization of its mechanical properties over a wider range of concentrations, its degradation kinetics, and its direct influence on specific cell signaling pathways. Furthermore, the functionalization of this compound with bioactive motifs could further enhance its therapeutic potential for specific tissue engineering applications. The continued development of this biomaterial holds great promise for advancing regenerative medicine and creating more effective therapies for a variety of diseases and injuries.

References

Ac-ILVAGK-NH2: A Technical Guide to its Application in Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The self-assembling peptide Ac-ILVAGK-NH2 holds significant promise as a biomaterial for a variety of applications in regenerative medicine. As a member of the short, amphiphilic peptide family, it can spontaneously form nanofibrous hydrogel scaffolds under physiological conditions. These scaffolds mimic the native extracellular matrix, providing a conducive environment for cell attachment, proliferation, and differentiation. This technical guide provides an in-depth overview of the core principles underlying the use of this compound in tissue engineering and regenerative medicine, including its mechanism of self-assembly, potential cellular signaling interactions, and methodologies for its application. While specific quantitative efficacy data and detailed signaling pathways for this compound are still emerging, this document consolidates the current understanding based on research into this and similar self-assembling peptides.

Introduction: The Promise of Self-Assembling Peptides

Self-assembling peptides (SAPs) are a class of biomaterials that can form well-ordered nanostructures through non-covalent interactions.[1][2] This process, driven by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, results in the formation of nanofibrous networks that structure into hydrogels.[1] These hydrogels are particularly attractive for regenerative medicine due to their high water content, biocompatibility, and structural resemblance to the native extracellular matrix (ECM).

This compound is a hexapeptide with an acetylated N-terminus and an amidated C-terminus. Its sequence of hydrophobic (Isoleucine, Leucine, Valine, Alanine) and hydrophilic (Lysine) residues gives it an amphiphilic character, which is critical for its self-assembly properties.

Mechanism of Self-Assembly

The self-assembly of this compound and similar short peptides is a hierarchical process that begins with the individual peptide molecules and culminates in a macroscopic hydrogel.

  • Molecular Aggregation: The amphiphilic nature of the peptide drives the initial aggregation in an aqueous environment to minimize the exposure of hydrophobic residues to water.

  • Secondary Structure Formation: These aggregates then organize into stable secondary structures, most commonly β-sheets, where the peptide backbones are linked by hydrogen bonds.[2]

  • Nanofiber Formation: The β-sheets further assemble into elongated nanofibers, which are the fundamental building blocks of the hydrogel scaffold.

  • Hydrogelation: At a sufficient peptide concentration, these nanofibers entangle and crosslink to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel.

The following diagram illustrates the general principle of self-assembly for amphiphilic peptides like this compound.

G cluster_0 Peptides Individual Peptides (this compound) Aggregation Molecular Aggregation Peptides->Aggregation Hydrophobic Collapse BetaSheet β-Sheet Formation Aggregation->BetaSheet H-Bonding Nanofiber Nanofiber Assembly BetaSheet->Nanofiber Stacking Hydrogel Hydrogel Network Nanofiber->Hydrogel Entanglement caption Self-Assembly of this compound

A diagram illustrating the hierarchical self-assembly of this compound.

Applications in Regenerative Medicine

The unique properties of this compound-based hydrogels make them suitable for a range of regenerative medicine applications:

  • 3D Cell Culture: The hydrogel provides a biomimetic 3D environment for culturing various cell types, including stem cells, allowing for more physiologically relevant studies compared to traditional 2D culture.

  • Tissue Engineering: As a scaffold, the hydrogel can be seeded with cells and growth factors to promote the formation of new tissues, such as cartilage, bone, and neural tissue.

  • Drug Delivery: The porous nature of the hydrogel allows for the encapsulation and sustained release of therapeutic agents, such as growth factors and small molecule drugs, directly at the site of injury.

Experimental Protocols

While a specific, validated protocol for this compound hydrogel preparation is not widely published, the following represents a generalized methodology based on protocols for similar self-assembling peptides.

Protocol: Preparation of an this compound Hydrogel

  • Peptide Synthesis and Purification:

    • Synthesize the this compound peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Hydrogel Formation:

    • Dissolve the lyophilized peptide in sterile, ultrapure water to the desired concentration (e.g., 1-5% w/v).

    • Induce self-assembly by adjusting the pH of the peptide solution to neutral (pH 7.0-7.4) using a sterile buffer solution (e.g., phosphate-buffered saline, PBS).

    • Allow the solution to stand at room temperature or 37°C until gelation is complete. Gelation can be confirmed by the vial inversion test.

  • Cell Encapsulation (Optional):

    • Prepare a sterile peptide solution as described above.

    • Resuspend the desired cells in a small volume of cell culture medium.

    • Gently mix the cell suspension with the peptide solution immediately before inducing gelation with a neutral pH buffer.

    • Dispense the cell-laden peptide solution into the desired culture vessel and allow it to gel.

    • Add cell culture medium on top of the hydrogel.

The following diagram outlines a general experimental workflow for tissue engineering applications using a self-assembling peptide hydrogel.

G cluster_0 Hydrogel Formulation cluster_1 Tissue Construct cluster_2 Analysis Peptide This compound Peptide Mix Mix Components Peptide->Mix Cells Cells (e.g., Stem Cells) Cells->Mix GF Growth Factors GF->Mix Gelation Induce Gelation Mix->Gelation Culture Incubate and Culture Gelation->Culture Viability Cell Viability Assays Culture->Viability Differentiation Differentiation Markers Culture->Differentiation Histology Histological Analysis Culture->Histology caption Workflow for Tissue Engineering with Peptide Hydrogels

A generalized workflow for tissue engineering using this compound hydrogels.

Signaling Pathways in Cell Fate Determination

The interaction of cells with their surrounding matrix is crucial for directing their behavior, including proliferation, migration, and differentiation. While the specific signaling pathways modulated by this compound have not been fully elucidated, it is hypothesized that the peptide scaffold can influence cell fate through several mechanisms:

  • Mechanical Cues: The stiffness and topography of the hydrogel can activate mechanotransduction pathways, influencing stem cell lineage commitment.

  • Ligand Presentation: The peptide sequence itself may present bioactive motifs that can interact with cell surface receptors.

  • Sequestration and Presentation of Growth Factors: The hydrogel can bind to and slowly release growth factors, creating localized signaling gradients.

Common signaling pathways involved in stem cell differentiation that could be influenced by peptide hydrogels include:

  • Integrin Signaling: Mediates cell adhesion to the ECM and activates downstream pathways like the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Wnt/β-catenin Pathway: A key regulator of stem cell self-renewal and differentiation.

  • Transforming Growth Factor-β (TGF-β)/SMAD Pathway: Plays a critical role in the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Involved in cell survival, proliferation, and growth.

The diagram below depicts a simplified, generic signaling pathway initiated by the interaction of a cell with an ECM-mimicking scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Scaffold This compound Scaffold Receptor Cell Surface Receptor (e.g., Integrin) Scaffold->Receptor Binding Signal Downstream Signaling (e.g., FAK, MAPK) Receptor->Signal Activation Response Cellular Response (Proliferation, Differentiation) Signal->Response caption Generic Cell-Scaffold Signaling

A simplified diagram of a potential cell-scaffold signaling interaction.

Quantitative Data and Biocompatibility

A critical aspect of evaluating any biomaterial for regenerative medicine is the acquisition of robust quantitative data on its efficacy and safety. While specific data for this compound is limited in publicly available literature, the following tables outline the types of quantitative data and assays that are essential for its characterization.

Table 1: Quantitative Data for Efficacy Assessment

ParameterAssayExample Metric
Cell Viability Live/Dead Assay (e.g., Calcein AM/EthD-1)% of viable cells at 24, 48, 72 hours
Cell Proliferation DNA quantification (e.g., PicoGreen assay)Fold increase in DNA content over 7 days
Stem Cell Differentiation qPCR, Western Blot, ImmunofluorescenceFold change in expression of lineage-specific markers (e.g., SOX9 for chondrogenesis, RUNX2 for osteogenesis)
Extracellular Matrix Deposition Histological staining (e.g., Safranin O for GAGs, Alizarin Red for calcium)Quantification of stained area
In Vivo Tissue Repair Animal model (e.g., wound healing, defect model)% wound closure, histological scoring of tissue regeneration

Table 2: Biocompatibility and Cytotoxicity Assays

AssayPurposeExample Endpoint
MTT/XTT Assay To assess cell metabolic activity and cytotoxicity of leachables.IC50 value
Lactate Dehydrogenase (LDH) Assay To measure membrane integrity as an indicator of cytotoxicity.% LDH release compared to control
In Vivo Biocompatibility (e.g., ISO 10993) To evaluate the local tissue response to the implanted hydrogel.Histological evaluation of inflammation, fibrosis, and necrosis
Hemocompatibility To assess the effect of the material on blood components.% hemolysis, coagulation time

Conclusion and Future Directions

This compound represents a promising candidate for the development of advanced biomaterials for regenerative medicine. Its ability to self-assemble into a biomimetic hydrogel scaffold provides a versatile platform for 3D cell culture, tissue engineering, and controlled drug delivery. While the foundational principles of its application are based on the broader class of self-assembling peptides, further research is critically needed to elucidate the specific biological interactions, signaling pathways, and in vivo efficacy of this compound. Future studies should focus on generating robust quantitative data to validate its potential and pave the way for its translation into clinical applications.

References

In-Depth Technical Guide: Synthesis and Purification of Ac-ILVAGK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the peptide Ac-ILVAGK-NH2. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

The peptide this compound is a hexapeptide with an acetylated N-terminus and an amidated C-terminus. These modifications are often introduced to synthetic peptides to increase their stability against enzymatic degradation and to mimic the structure of native proteins, potentially enhancing their biological activity.[1] This guide outlines a representative protocol for its chemical synthesis and purification.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Synthesis Strategy

The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Isoleucine). A Rink Amide resin is employed to generate the C-terminal amide upon final cleavage.[2] The N-terminus is acetylated on-resin after the final amino acid coupling.

Materials and Reagents
ReagentSupplierGrade
Rink Amide AM Resin (100-200 mesh)Various SuppliersSynthesis Grade
Fmoc-L-Lys(Boc)-OHVarious SuppliersSynthesis Grade
Fmoc-L-Gly-OHVarious SuppliersSynthesis Grade
Fmoc-L-Ala-OHVarious SuppliersSynthesis Grade
Fmoc-L-Val-OHVarious SuppliersSynthesis Grade
Fmoc-L-Leu-OHVarious SuppliersSynthesis Grade
Fmoc-L-Ile-OHVarious SuppliersSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Various SuppliersSynthesis Grade
HOBt (Hydroxybenzotriazole)Various SuppliersSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)Various SuppliersSynthesis Grade
Piperidine (B6355638)Various SuppliersSynthesis Grade
DMF (N,N-Dimethylformamide)Various SuppliersHPLC Grade
DCM (Dichloromethane)Various SuppliersHPLC Grade
Acetic Anhydride (B1165640)Various SuppliersReagent Grade
TFA (Trifluoroacetic Acid)Various SuppliersReagent Grade
TIS (Triisopropylsilane)Various SuppliersReagent Grade
Water-Deionized
Experimental Protocol: SPPS

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-L-Lys(Boc)-OH):

    • Dissolve Fmoc-L-Lys(Boc)-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order: Gly, Ala, Val, Leu, Ile.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Isoleucine, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.[3]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 1st AA Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->Acetylation Final AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification_Workflow Crude_Peptide Crude Peptide Dissolve Dissolve in Mobile Phase Crude_Peptide->Dissolve Injection Inject onto Preparative RP-HPLC Dissolve->Injection Elution Gradient Elution (Water/ACN/TFA) Injection->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Purity Check by Analytical RP-HPLC Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling If >95% pure Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

References

Methodological & Application

Application Notes and Protocols for Ac-ILVAGK-NH2 Hydrogel Preparation for Cell Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides (SAPs) represent a class of biomaterials capable of forming well-defined nanostructures and hydrogels under specific environmental conditions, such as changes in pH or ionic strength. These hydrogels are particularly attractive for biomedical applications, including three-dimensional (3D) cell culture, tissue engineering, and drug delivery, due to their inherent biocompatibility, biodegradability, and ability to mimic the native extracellular matrix (ECM).[1][2] The peptide Ac-ILVAGK-NH2 is a self-assembling hexapeptide known to form hydrogels with a nanofibrous architecture, providing a suitable microenvironment for cell encapsulation and promoting cell viability and function.[3] This document provides a comprehensive protocol for the preparation of this compound hydrogels for the encapsulation of cells, along with methods for characterizing the hydrogel and assessing the viability of the encapsulated cells.

Data Presentation

The mechanical properties of self-assembling peptide hydrogels are crucial for their application in cell culture, as different cell types respond to varying matrix stiffness.[4] The storage modulus (G'), a measure of the elastic properties of the hydrogel, can be tuned by altering the peptide concentration or the ionic strength of the gelation buffer.[5][6] Below is a table summarizing representative rheological properties of self-assembling peptide hydrogels similar to this compound.

Peptide SystemConcentration (% w/v)Storage Modulus (G')Reference
Q11 Peptide0.761.2 kPa[4]
Q11 Peptide4.610.5 kPa[4]
Fmoc-FFY/AlginateN/A24 ± 3 kPa[7]
IIZK Peptide0.1~7.3 kPa[8]
IIZK Peptide1.0~139.7 kPa[8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel for Cell Encapsulation

This protocol describes the preparation of a sterile this compound hydrogel and the subsequent encapsulation of a cell suspension. The self-assembly of this compound is typically triggered by a change in ionic strength, such as the addition of cell culture medium or a buffered salt solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, ultrapure water (cell culture grade)

  • Sterile phosphate-buffered saline (PBS, 10X)

  • Cell suspension in appropriate cell culture medium

  • Sterile, low-retention microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Peptide Reconstitution:

    • Aseptically weigh the lyophilized this compound peptide powder.

    • Reconstitute the peptide in sterile, ultrapure water to a final concentration of 1-2% (w/v). For example, dissolve 10 mg of peptide in 1 mL of water for a 1% solution.

    • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation. The resulting solution should be clear and stored on ice.

  • Cell Preparation:

    • Harvest cells using standard cell culture techniques.

    • Centrifuge the cell suspension and resuspend the cell pellet in a small volume of serum-free cell culture medium to achieve a high cell density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Cell Encapsulation:

    • In a sterile microcentrifuge tube on ice, combine the peptide solution and the cell suspension. A common ratio is 4 parts peptide solution to 1 part cell suspension (4:1 v/v). For example, mix 80 µL of a 1% peptide solution with 20 µL of the cell suspension.

    • Gently mix by pipetting up and down a few times. Avoid introducing air bubbles.

    • To initiate gelation, add a sterile buffered salt solution, such as 10X PBS, to bring the final concentration to 1X. For the example above, add 11.1 µL of 10X PBS to the 100 µL peptide-cell mixture.

    • Immediately plate the mixture into the desired culture vessel (e.g., 96-well plate, petri dish).

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow for complete gelation.

    • After gelation, gently add pre-warmed cell culture medium to the top of the hydrogel.

Protocol 2: Assessment of Cell Viability using Live/Dead Staining

This protocol details the use of a two-color fluorescence assay to distinguish between live and dead cells within the 3D hydrogel construct. Calcein AM stains live cells green, while Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.[9]

Materials:

  • Cell-laden this compound hydrogel

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

  • Calcein AM stock solution (e.g., 4 mM in DMSO)

  • Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H2O)

  • Sterile PBS

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a working solution by diluting the stock solutions in sterile PBS. A typical working concentration is 2 µM Calcein AM and 4 µM EthD-1.[9] For example, add 0.5 µL of 4 mM Calcein AM and 2 µL of 2 mM EthD-1 to 1 mL of PBS.

  • Staining:

    • Carefully remove the culture medium from the hydrogel.

    • Gently add the Live/Dead staining solution to cover the hydrogel.

    • Incubate at 37°C for 30-45 minutes, protected from light. The incubation time may need to be optimized depending on the hydrogel thickness.[9]

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogel once with PBS.

    • Image the hydrogel using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (EthD-1) fluorescence.

Protocol 3: Quantification of Cell Proliferation

Cell proliferation within the hydrogel can be assessed using various assays that measure metabolic activity or DNA content. The AlamarBlue (resazurin) assay is a non-toxic, colorimetric, and fluorescent assay that measures the metabolic activity of viable cells.

Materials:

  • Cell-laden this compound hydrogel

  • AlamarBlue HS Cell Viability Reagent

  • Cell culture medium

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Assay Preparation:

    • Prepare a 10% AlamarBlue solution by diluting the reagent in cell culture medium.

  • Incubation:

    • Remove the existing culture medium from the hydrogel.

    • Add the 10% AlamarBlue solution to each well containing a hydrogel.

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation times may need to be optimized for your specific cell type and density.[10]

  • Measurement:

    • After incubation, transfer the supernatant to a new plate.

    • Measure the absorbance at 570 nm and 600 nm or fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.

    • Cell proliferation can be quantified by comparing the results to a standard curve of known cell numbers.

Mandatory Visualizations

experimental_workflow cluster_preparation Hydrogel & Cell Preparation cluster_encapsulation Cell Encapsulation cluster_analysis Analysis peptide Lyophilized this compound reconstitute Reconstitute in Sterile Water peptide->reconstitute mix Mix Peptide & Cell Suspension reconstitute->mix cells Cell Culture harvest Harvest & Resuspend Cells cells->harvest harvest->mix gelation Induce Gelation (add buffer) mix->gelation plate Plate Mixture gelation->plate incubate_gel Incubate at 37°C for Gelation plate->incubate_gel add_medium Add Culture Medium incubate_gel->add_medium culture 3D Cell Culture add_medium->culture viability Assess Viability (Live/Dead) culture->viability proliferation Quantify Proliferation (AlamarBlue) culture->proliferation

Caption: Experimental workflow for this compound hydrogel preparation and cell encapsulation.

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Encapsulated Cell cluster_response Cellular Response peptide_fibers This compound Nanofibers (ECM Mimic) integrins Integrin Receptors peptide_fibers->integrins Binding focal_adhesion Focal Adhesion Complexes integrins->focal_adhesion Clustering & Activation cytoskeleton Actin Cytoskeleton focal_adhesion->cytoskeleton Signaling adhesion Cell Adhesion focal_adhesion->adhesion nucleus Nucleus cytoskeleton->nucleus Mechanotransduction gene_expression Altered Gene Expression nucleus->gene_expression proliferation Proliferation differentiation Differentiation gene_expression->proliferation gene_expression->differentiation

Caption: Generalized signaling pathway of cell-hydrogel interactions.

References

Application Notes and Protocols: 3D Bioprinting with Ac-ILVAGK-NH2 Bioink

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ILVAGK-NH2 is a self-assembling peptide that forms a nanofibrous hydrogel, presenting a promising bioink for three-dimensional (3D) bioprinting applications in tissue engineering and drug development.[1] These synthetic peptide-based hydrogels offer significant advantages, including biocompatibility, low immunogenicity, and minimal batch-to-batch variation compared to naturally derived bioinks.[1] The resulting hydrogel mimics the native extracellular matrix (ECM), providing a conducive microenvironment for cell growth, proliferation, and differentiation.[2][3] This document provides detailed application notes and protocols for utilizing this compound as a bioink for 3D bioprinting.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrogel (Analogous Systems)
PropertyValue RangeDescription
Peptide Concentration for Gelation 0.5% - 2.0% (w/v)Concentration required for self-assembly into a stable hydrogel.
Storage Modulus (G') 100 - 1000 PaRepresents the elastic properties of the hydrogel, indicating its stiffness.[4]
Loss Modulus (G'') 10 - 100 PaRepresents the viscous properties of the hydrogel.
Nanofiber Diameter 5 - 15 nmThe diameter of the self-assembled peptide nanofibers forming the hydrogel scaffold.

Note: The values presented are based on data from similar ultrashort self-assembling peptide hydrogels and may vary based on the specific experimental conditions.

Table 2: Recommended 3D Bioprinting Parameters for this compound Bioink
ParameterRecommended ValueNotes
Bioink Concentration 1.0% - 2.0% (w/v) in sterile aqueous solutionHigher concentrations may be used for increased stiffness but can affect printability.
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLOptimal cell density may vary depending on the cell type.
Printing Technology Extrusion-basedCompatible with most extrusion-based bioprinters.
Nozzle Diameter 200 - 400 µmSmaller nozzle diameters can improve resolution but may increase shear stress on cells.
Printing Pressure 5 - 20 kPaShould be optimized to ensure continuous extrusion without damaging cells.
Printing Speed 2 - 10 mm/sAdjust to achieve desired print fidelity.
Crosslinking Method In-situ gelation via pH or ionic strength changeTypically, mixing the peptide solution with a physiological buffer (e.g., PBS) at the nozzle.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Peptide

This protocol describes the solid-phase synthesis of the this compound peptide.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH)

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • HBTU/HOBt or similar coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Swell the Rink amide resin in DMF.

  • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (K-G-A-V-L-I) using a coupling reagent like HBTU/HOBt in the presence of DIPEA.

  • After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Lyophilize the purified peptide and store it at -20°C.

Protocol 2: Preparation of this compound Bioink

This protocol details the preparation of the peptide bioink for 3D bioprinting.

Materials:

  • Lyophilized this compound peptide

  • Sterile, ultrapure water or cell culture medium (e.g., DMEM)

  • Sterile phosphate-buffered saline (PBS, 10x)

  • Cells for encapsulation

  • Sterile syringes and Luer-lock connectors

Procedure:

  • Dissolve the lyophilized this compound peptide in sterile, ultrapure water or cell culture medium to the desired concentration (e.g., 2% w/v). Gently vortex or pipette to dissolve completely. This is the peptide stock solution.

  • Prepare the cell suspension. Trypsinize and count the cells, then resuspend the cell pellet in a small volume of cell culture medium to achieve a high cell density.

  • Gently mix the cell suspension with the peptide stock solution to achieve the final desired cell density in the bioink. Keep the bioink on ice to prevent premature gelation.

  • Load the cell-laden bioink into one sterile syringe.

  • Load sterile 10x PBS into a second sterile syringe. The PBS will act as the crosslinking agent.

Protocol 3: 3D Bioprinting of Cell-Laden Constructs

This protocol outlines the process of 3D bioprinting using the this compound bioink.

Materials:

  • 3D Bioprinter with a dual-extrusion system or a coaxial nozzle

  • Syringes containing the this compound bioink and PBS

  • Sterile printing nozzles

  • Petri dish or well plate

  • Cell culture medium

Procedure:

  • Sterilize the bioprinter's printing area.

  • Load the syringes containing the bioink and PBS onto the extruder heads of the bioprinter.

  • Attach sterile printing nozzles.

  • Design the desired 3D structure using CAD software and upload it to the bioprinter.

  • Calibrate the printer and set the printing parameters as recommended in Table 2.

  • Initiate the printing process. The bioink and PBS should be co-extruded or mixed at the nozzle to induce in-situ gelation.

  • Print the construct layer-by-layer into a sterile petri dish or well plate.

  • After printing, add pre-warmed cell culture medium to the construct.

  • Incubate the printed construct at 37°C in a 5% CO2 incubator.

  • Change the culture medium every 2-3 days.

Protocol 4: Characterization of Bioprinted Constructs

This protocol provides methods for assessing the viability and morphology of cells within the 3D bioprinted constructs.

4.1 Cell Viability Assessment (Live/Dead Assay)

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • PBS

  • Fluorescence microscope

Procedure:

  • At desired time points (e.g., Day 1, 3, 7), gently wash the bioprinted constructs with PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's protocol.

  • Incubate the constructs in the staining solution for 30-45 minutes at 37°C.

  • Wash the constructs again with PBS.

  • Visualize the stained constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Capture images from multiple regions of the construct and quantify cell viability using image analysis software.

4.2 Cell Morphology Assessment (Cytoskeletal Staining)

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI

  • Confocal microscope

Procedure:

  • Fix the bioprinted constructs with 4% PFA for 30 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin for 1-2 hours.

  • Counterstain the nuclei with DAPI for 15 minutes.

  • Wash the constructs with PBS.

  • Image the constructs using a confocal microscope to visualize cell morphology and cytoskeletal organization within the 3D matrix.

Visualizations

experimental_workflow cluster_prep Preparation cluster_print Bioprinting cluster_analysis Analysis peptide This compound Synthesis & Purification bioink Bioink Preparation (Peptide + Cells) peptide->bioink printing 3D Bioprinting (Co-extrusion with PBS) bioink->printing construct Cell-Laden Construct printing->construct viability Cell Viability Assay (Live/Dead) construct->viability morphology Cell Morphology (Cytoskeletal Staining) construct->morphology

Caption: Experimental workflow for 3D bioprinting with this compound bioink.

signaling_pathway cluster_ecm Bioink Microenvironment cluster_cell Cellular Interaction cluster_signaling Downstream Signaling peptide_scaffold This compound Scaffold functional_motif Functional Motif (e.g., RGD) peptide_scaffold->functional_motif Functionalization integrin Integrin Receptor functional_motif->integrin Binding focal_adhesion Focal Adhesion Complex integrin->focal_adhesion cytoskeleton Actin Cytoskeleton focal_adhesion->cytoskeleton downstream Signaling Cascades (e.g., FAK, MAPK) focal_adhesion->downstream response Cellular Response (Adhesion, Proliferation, Differentiation) downstream->response

Caption: Generalized signaling pathway for functionalized self-assembling peptide scaffolds.

Disclaimer: The specific signaling pathways for unmodified this compound have not been fully elucidated. The diagram illustrates a general mechanism for functionalized peptides.

References

Application Notes and Protocols for Maintaining Human Embryonic Stem Cells in Ac-ILVAGK-NH2 Peptide Hydrogel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine and drug discovery due to their ability to differentiate into all cell types of the body. Traditional 2D culture methods on rigid substrates often fail to recapitulate the complex three-dimensional (3D) in vivo microenvironment, which can impact cell behavior and function. Self-assembling peptide hydrogels, such as those formed by Ac-ILVAGK-NH2, offer a synthetic, chemically defined, and tunable 3D culture system that mimics the extracellular matrix. This document provides a detailed protocol for the maintenance of hESCs in a 3D culture system utilizing the self-assembling peptide this compound. This protocol is synthesized from best practices in 3D cell culture and peptide hydrogel applications.

Data Presentation

Table 1: Recommended Parameters for this compound Hydrogel Preparation and hESC Encapsulation

ParameterRecommended Value/RangeNotes
Peptide Stock Solution Concentration 10 mg/mL (1% w/v) in sterile ultrapure waterSonication may be required for complete dissolution.
Final Peptide Concentration for Culture 0.5 - 1.5 mg/mL (0.05% - 0.15% w/v)Optimal concentration should be determined empirically for specific hESC lines.[1]
hESC Seeding Density 1 x 105 - 5 x 106 cells/mLCell density can be adjusted based on experimental needs.[2]
Gelation Trigger Addition of sterile cell culture medium or PBSGelation is induced by the change in ionic strength.
Gelation Time 15 - 30 minutesVaries with final peptide concentration and temperature.
Culture Medium mTeSR™1 or other defined hESC mediumEnsure the medium supports pluripotency.

Table 2: Quantitative Metrics for hESC Maintenance in Peptide Hydrogels

MetricExpected OutcomeAssay Method
Cell Viability >95%Live/Dead Assay (Calcein AM/Ethidium Homodimer-1)[3]
Proliferation Fold Expansion 10-20 fold over 5 daysCell counting after hydrogel dissolution
Pluripotency Marker Expression >95% positive for OCT4, SOX2, NANOGImmunocytochemistry and Flow Cytometry[4][5][6]
Karyotypic Stability Normal karyotypeG-banding analysis (long-term culture)

Experimental Protocols

Preparation of this compound Hydrogel and hESC Encapsulation

This protocol describes the encapsulation of hESCs in an this compound hydrogel.

Materials:

  • This compound peptide (lyophilized)

  • Sterile ultrapure water

  • hESCs maintained in standard 2D culture

  • Enzyme-free cell dissociation reagent (e.g., ReLeSR™)

  • mTeSR™1 medium (or other suitable hESC medium)

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile cell culture plates (e.g., 24-well plate)

Procedure:

  • Peptide Stock Solution Preparation:

    • Aseptically weigh the lyophilized this compound peptide.

    • Dissolve the peptide in sterile ultrapure water to a final concentration of 10 mg/mL (1% w/v).

    • If necessary, sonicate the solution in a water bath for 15-30 minutes to ensure complete dissolution. The solution should be clear.

    • Filter-sterilize the peptide solution through a 0.22 µm syringe filter.

  • hESC Preparation:

    • Harvest hESCs from 2D culture using an enzyme-free dissociation reagent to obtain small cell aggregates.

    • Centrifuge the cell suspension at 200 x g for 3-5 minutes.

    • Resuspend the cell pellet in mTeSR™1 medium to the desired cell density (e.g., 2 x 106 cells/mL for a final density of 1 x 106 cells/mL).

  • Cell Encapsulation:

    • In a sterile microcentrifuge tube, mix the peptide stock solution and the cell suspension at a 1:1 ratio. For example, mix 50 µL of 10 mg/mL peptide solution with 50 µL of 2 x 106 cells/mL hESC suspension to get a final peptide concentration of 5 mg/mL (0.5% w/v) and a final cell density of 1 x 106 cells/mL.

    • Gently pipette up and down to ensure a homogenous mixture, avoiding the formation of air bubbles.

    • Immediately dispense the peptide-cell suspension into the desired culture wells (e.g., 50 µL per well in a 24-well plate).

    • Allow the hydrogel to self-assemble by incubating at 37°C in a 5% CO2 incubator for 20-30 minutes.

    • Gently add pre-warmed mTeSR™1 medium to each well. Change the medium daily.

Cell Viability Assessment

Live/Dead Assay:

  • Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in sterile PBS according to the manufacturer's instructions.[7]

  • Remove the culture medium from the hydrogel-cell constructs.

  • Wash the constructs twice with sterile PBS.

  • Add the Live/Dead working solution to each well, ensuring the hydrogel is fully covered.

  • Incubate for 30-60 minutes at 37°C, protected from light.[7]

  • Image the constructs using a fluorescence microscope. Z-stack imaging is recommended for 3D visualization.

Metabolic Assays (e.g., PrestoBlue™ or MTT):

Note: These assays may have limitations in 3D hydrogel cultures due to reagent diffusion. Optimization is recommended.[8][9]

  • PrestoBlue™ Assay:

    • Prepare a 1:10 dilution of PrestoBlue™ reagent in fresh culture medium.[10]

    • Remove the old medium from the wells and add the PrestoBlue™-medium mixture.

    • Incubate for 1-4 hours at 37°C.[11]

    • Transfer the supernatant to a new plate and measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm, with a 600 nm reference).[10]

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add MTT solution to the culture medium at a 1:10 dilution.

    • Remove the old medium and add the MTT-containing medium.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[12][13]

    • Incubate with gentle shaking for at least 4 hours to ensure complete dissolution.[12]

    • Measure the absorbance at 570 nm.[12]

Immunocytochemistry for Pluripotency Markers
  • Fix the hydrogel-cell constructs with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15-20 minutes (for intracellular markers like OCT4, SOX2, NANOG).

  • Wash three times with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Incubate with primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstain nuclei with DAPI.

  • Wash three times with PBS.

  • Image using a confocal or fluorescence microscope.

Passaging of hESCs from Hydrogels

Enzymatic Digestion Method:

  • Prepare a solution of a suitable enzyme, such as collagenase or a commercial hydrogel digestion solution. The optimal enzyme and concentration may need to be determined empirically.[14][15]

  • Aspirate the culture medium from the wells.

  • Add the enzyme solution to the hydrogels and incubate at 37°C until the hydrogel is dissolved. Monitor the digestion process to avoid over-exposure of the cells to the enzyme.

  • Collect the cell suspension and neutralize the enzyme with an equal volume of complete culture medium.

  • Centrifuge the cells at 200 x g for 3-5 minutes.

  • Resuspend the cell pellet in fresh medium and re-encapsulate or re-plate as desired.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_culture 3D Culture cluster_analysis Analysis cluster_passaging Passaging peptide_prep Prepare this compound Stock Solution (10 mg/mL) encapsulation Encapsulate hESCs in Hydrogel peptide_prep->encapsulation cell_prep Harvest and Prepare hESC Suspension cell_prep->encapsulation maintenance Daily Medium Change (mTeSR™1) encapsulation->maintenance viability Assess Cell Viability (Live/Dead, MTT) maintenance->viability pluripotency Analyze Pluripotency (ICC for OCT4, SOX2, NANOG) maintenance->pluripotency passaging Enzymatic Digestion of Hydrogel maintenance->passaging replate Re-encapsulate or Re-plate hESCs passaging->replate Signaling_Pathways cluster_signals External Signals cluster_receptors Receptors cluster_intracellular Intracellular Cascades cluster_factors Core Pluripotency Network FGF2 FGF2 FGFR FGFR FGF2->FGFR ActivinA Activin A / Nodal ActRII Activin Receptor ActivinA->ActRII PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT MEK_ERK MEK/ERK Pathway FGFR->MEK_ERK SMAD23 SMAD2/3 ActRII->SMAD23 OCT4 OCT4 PI3K_AKT->OCT4 SOX2 SOX2 PI3K_AKT->SOX2 MEK_ERK->OCT4 NANOG NANOG MEK_ERK->NANOG SMAD23->NANOG OCT4->SOX2 OCT4->NANOG Pluripotency Pluripotency Maintenance OCT4->Pluripotency SOX2->OCT4 SOX2->Pluripotency NANOG->SOX2 NANOG->Pluripotency

References

Application Notes and Protocols: Functionalization of Self-Assembling Peptide Hydrogels with Growth Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide hydrogels are a class of biomaterials that form three-dimensional networks in aqueous environments, mimicking the native extracellular matrix (ECM).[1][2][3][4] Their biocompatibility, biodegradability, and tunable mechanical properties make them excellent candidates for various biomedical applications, including tissue engineering and controlled drug delivery.[1] A key advantage of these hydrogels is their ability to be functionalized with bioactive molecules, such as growth factors, to direct specific cellular responses and promote tissue regeneration. This document provides detailed application notes and protocols for the functionalization of a model self-assembling peptide hydrogel, based on the Ac-ILVAGK-NH2 sequence, with growth factors. While direct research on this specific peptide is limited, the principles and methods described herein are broadly applicable to a wide range of self-assembling peptide systems.

Principle of this compound Hydrogel Formation

The this compound peptide is designed to self-assemble into a hydrogel under physiological conditions. The self-assembly is driven by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions between the peptide monomers. The resulting nanofibrous network entraps water to form a hydrogel.

Functionalization Strategies for Growth Factor Incorporation

The choice of functionalization strategy depends on the desired release kinetics and the specific growth factor being used. The primary methods for incorporating growth factors into peptide hydrogels are:

  • Physical Encapsulation: This is the simplest method, where the growth factor is mixed with the peptide solution before gelation. The growth factor is physically entrapped within the hydrogel matrix and is released primarily through diffusion and hydrogel degradation.

  • Affinity-Based Binding: This strategy utilizes non-covalent interactions, such as electrostatic interactions or specific binding pairs (e.g., heparin-binding growth factors), to retain the growth factor within the hydrogel. This approach can provide a more sustained release profile compared to simple physical encapsulation.

  • Covalent Conjugation: This method involves the formation of stable chemical bonds between the growth factor and the peptide monomers or the hydrogel matrix. Covalent attachment provides the most controlled and prolonged release, as the growth factor is only released upon degradation of the hydrogel.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel

Materials:

  • This compound peptide (custom synthesis)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

Procedure:

  • Dissolve the lyophilized this compound peptide in sterile deionized water to create a stock solution (e.g., 10 mg/mL).

  • To induce gelation, dilute the peptide stock solution with sterile PBS (pH 7.4) to the desired final concentration (e.g., 1-5% w/v).

  • Gently mix the solution by pipetting up and down, avoiding the introduction of air bubbles.

  • Allow the solution to stand at room temperature or 37°C for 30-60 minutes, or until a stable hydrogel is formed. Gelation can be confirmed by inverting the vial and observing if the gel remains intact.

Protocol 2: Functionalization of Hydrogel with Growth Factors

Method A: Physical Encapsulation

  • Prepare the this compound peptide solution in deionized water as described in Protocol 1, Step 1.

  • Prepare a stock solution of the desired growth factor (e.g., Vascular Endothelial Growth Factor, VEGF; or Transforming Growth Factor-beta, TGF-β) in a suitable buffer as recommended by the manufacturer.

  • Add the growth factor solution to the peptide solution at the desired final concentration.

  • Induce gelation by adding sterile PBS as described in Protocol 1, Step 2.

  • Gently mix and allow the hydrogel to form.

Method B: Affinity-Based Binding (for heparin-binding growth factors)

  • Co-dissolve the this compound peptide and heparin in sterile deionized water. The molar ratio of peptide to heparin will need to be optimized.

  • Add the heparin-binding growth factor (e.g., basic Fibroblast Growth Factor, bFGF) to the peptide-heparin solution.

  • Induce gelation by adding sterile PBS.

  • Gently mix and allow the hydrogel to form.

Method C: Covalent Conjugation (using EDC/NHS chemistry)

  • Activate the carboxylic acid groups on the this compound peptide (if present, or modify the peptide to include a carboxylic acid) using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Dissolve the activated peptide in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Add the growth factor to the activated peptide solution. The primary amines on the growth factor will react with the activated carboxylic acid groups to form a stable amide bond.

  • Quench the reaction by adding a quenching agent (e.g., hydroxylamine).

  • Purify the peptide-growth factor conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.

  • Prepare the hydrogel using the purified conjugate as described in Protocol 1.

Characterization of Functionalized Hydrogels

Protocol 3: In Vitro Growth Factor Release Study

Materials:

  • Functionalized hydrogel

  • Release buffer (e.g., PBS with 0.1% BSA to prevent non-specific binding)

  • ELISA kit for the specific growth factor

Procedure:

  • Prepare the functionalized hydrogel in a multi-well plate or microcentrifuge tubes.

  • Add a defined volume of release buffer on top of the hydrogel.

  • Incubate at 37°C.

  • At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter), collect the entire volume of the release buffer and replace it with fresh buffer.

  • Quantify the concentration of the released growth factor in the collected samples using an ELISA kit according to the manufacturer's instructions.

  • Calculate the cumulative release of the growth factor over time.

Data Presentation: Quantitative Summary of Growth Factor Release
Time PointCumulative Release (Physical Encapsulation) (ng)Cumulative Release (Affinity Binding) (ng)Cumulative Release (Covalent Conjugation) (ng)
1 hour50.2 ± 5.125.8 ± 3.25.1 ± 1.0
6 hours120.5 ± 10.360.1 ± 7.515.3 ± 2.5
24 hours250.1 ± 21.8110.6 ± 12.130.7 ± 4.1
7 days480.9 ± 45.2280.4 ± 30.995.2 ± 11.8
14 days550.3 ± 51.7410.2 ± 42.5180.6 ± 20.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific peptide, growth factor, and experimental conditions.

Application: Cell Culture in Functionalized Hydrogels

Protocol 4: 3D Cell Culture

Materials:

  • Functionalized hydrogel

  • Desired cell type (e.g., mesenchymal stem cells, fibroblasts)

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit

Procedure:

  • Prepare the functionalized hydrogel solution as described in Protocol 2.

  • Resuspend the cells in a small volume of cell culture medium.

  • Gently mix the cell suspension with the pre-gel solution at a desired cell density.

  • Dispense the cell-laden hydrogel solution into a culture plate and allow it to gelate at 37°C.

  • After gelation, add cell culture medium to cover the hydrogel.

  • Culture the cells for the desired period, changing the medium every 2-3 days.

  • Assess cell viability and morphology at different time points using a Live/Dead assay and microscopy.

Visualizations

Experimental Workflow

G cluster_prep Hydrogel Preparation cluster_func Functionalization cluster_char Characterization peptide This compound Peptide Solution mix Mixing peptide->mix gf Growth Factor Solution gf->mix pbs PBS (pH 7.4) pbs->mix gel Hydrogel Formation mix->gel encap Physical Encapsulation gel->encap affinity Affinity Binding gel->affinity covalent Covalent Conjugation gel->covalent release Release Kinetics (ELISA) encap->release cell_culture 3D Cell Culture encap->cell_culture affinity->release affinity->cell_culture covalent->release covalent->cell_culture viability Cell Viability Assay cell_culture->viability G VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes

References

Application Notes and Protocols: Characterization of Ac-ILVAGK-NH2 Hydrogel Pore Structure and Mechanics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembling peptide Ac-ILVAGK-NH2 is a promising biomaterial for a variety of applications, including 3D cell culture, tissue engineering, and controlled drug release. Its ability to form a nanofibrous hydrogel under physiological conditions makes it an attractive scaffold that mimics the native extracellular matrix. A thorough understanding of the hydrogel's physical properties, specifically its pore structure and mechanical integrity, is crucial for optimizing its performance in these applications.

This document provides detailed protocols for the characterization of this compound hydrogel's pore structure using Scanning Electron Microscopy (SEM) and its mechanical properties through rheology and unconfined compression testing. Representative data, based on findings for similar self-assembling peptide hydrogels, are summarized for comparative purposes.

Data Presentation

Quantitative Data Summary

The following tables present representative quantitative data for this compound hydrogels. It is important to note that these values are based on typical results for similar short, self-assembling peptide hydrogels and may vary depending on the specific experimental conditions, such as peptide concentration, pH, and temperature.

Table 1: Pore Structure Characterization

ParameterMethodRepresentative Value
Pore DiameterScanning Electron Microscopy (SEM)50 - 200 nm
Fiber DiameterScanning Electron Microscopy (SEM)10 - 30 nm

Table 2: Mechanical Properties

ParameterMethodRepresentative Value
Storage Modulus (G')Oscillatory Rheology1 - 10 kPa
Loss Modulus (G'')Oscillatory Rheology0.1 - 1 kPa
Young's Modulus (E)Unconfined Compression2 - 20 kPa

Experimental Protocols

Protocol 1: Pore Structure Characterization by Scanning Electron Microscopy (SEM)

This protocol describes the preparation and imaging of this compound hydrogels to visualize their porous network.

Materials:

  • This compound peptide solution (e.g., 10 mg/mL in sterile water or PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs

  • Carbon tape

  • Sputter coater with gold-palladium target

  • Scanning Electron Microscope

Procedure:

  • Hydrogel Formation: Prepare the this compound hydrogel by dissolving the peptide in the desired buffer and allowing it to self-assemble at room temperature or 37°C until a stable gel is formed.

  • Fixation: Gently immerse the hydrogel in a 2.5% glutaraldehyde solution for at least 2 hours at 4°C to fix the structure.

  • Dehydration: Sequentially immerse the fixed hydrogel in a graded ethanol series (30%, 50%, 70%, 90%, and three times in 100%) for 15 minutes at each concentration to remove water.

  • Critical Point Drying (CPD) or Chemical Drying:

    • For CPD: Transfer the dehydrated sample to a critical point dryer and follow the manufacturer's instructions.

    • For Chemical Drying: Immerse the sample in HMDS for 10 minutes and then allow it to air-dry in a fume hood.

  • Mounting: Carefully mount the dried hydrogel onto an SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of gold-palladium (e.g., 10 nm) using a sputter coater to make it conductive.

  • Imaging: Image the sample using a scanning electron microscope. Acquire images at various magnifications to visualize both the overall porous structure and the individual nanofibers.

Protocol 2: Mechanical Characterization by Rheology

This protocol details the use of an oscillatory rheometer to determine the viscoelastic properties of the this compound hydrogel.[1][2]

Materials:

  • This compound hydrogel

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

  • Humidification chamber or solvent trap to prevent dehydration

Procedure:

  • Sample Loading: Carefully place a sufficient amount of the hydrogel onto the bottom plate of the rheometer. Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the hydrogel fills the gap without overflowing. Trim any excess hydrogel from the edges.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for at least 5 minutes. Use a solvent trap to prevent drying.

  • Strain Sweep: Perform a strain amplitude sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR). The LVR is the range of strains where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR (determined in the previous step). This will provide information on how the hydrogel's viscoelastic properties change with the timescale of deformation.

  • Data Analysis: From the frequency sweep, determine the average storage modulus (G') and loss modulus (G'') in the plateau region. G' represents the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior of the hydrogel.

Protocol 3: Mechanical Characterization by Unconfined Compression Testing

This protocol describes how to measure the Young's modulus of the this compound hydrogel.[3][4][5]

Materials:

  • Cylindrical this compound hydrogel samples of known diameter and height (e.g., 8 mm diameter, 3 mm height)

  • Mechanical testing system with a compression platen and a load cell

  • Calipers

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples using a mold. Carefully measure the diameter and height of each sample using calipers.

  • Sample Loading: Place a hydrogel sample onto the center of the lower compression platen.

  • Compression Test:

    • Lower the upper platen until it just touches the surface of the hydrogel (a small preload may be applied).

    • Compress the hydrogel at a constant strain rate (e.g., 10% per minute) to a predefined strain (e.g., 20%).

    • Record the force and displacement data throughout the compression.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

      • Stress (σ) = Force / Cross-sectional Area

      • Strain (ε) = Change in Height / Original Height

    • The Young's modulus (E) is determined from the initial linear region of the stress-strain curve (e.g., between 5% and 15% strain).

Visualizations

G cluster_prep Hydrogel Preparation cluster_sem SEM Protocol cluster_rheology Rheology Protocol cluster_compression Compression Protocol peptide This compound Solution gelation Self-Assembly peptide->gelation hydrogel This compound Hydrogel gelation->hydrogel fixation Fixation (Glutaraldehyde) hydrogel->fixation loading_rheo Sample Loading hydrogel->loading_rheo loading_comp Sample Loading hydrogel->loading_comp dehydration Dehydration (Ethanol Series) fixation->dehydration drying Drying (CPD or HMDS) dehydration->drying coating Sputter Coating drying->coating imaging SEM Imaging coating->imaging strain_sweep Strain Sweep loading_rheo->strain_sweep freq_sweep Frequency Sweep strain_sweep->freq_sweep analysis_rheo Data Analysis (G', G'') freq_sweep->analysis_rheo compression_test Compression Test loading_comp->compression_test analysis_comp Data Analysis (Young's Modulus) compression_test->analysis_comp G cluster_assembly Self-Assembly Process monomers Peptide Monomers (this compound) beta_sheets β-Sheet Formation (Hydrogen Bonding) monomers->beta_sheets Non-covalent Interactions nanofibers Nanofiber Assembly (Hydrophobic Interactions) beta_sheets->nanofibers network Hydrogel Network (Fiber Entanglement) nanofibers->network

References

Application Notes and Protocols for the Sterilization of Ac-ILVAGK-NH2 Hydrogels for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sterilization of Ac-ILVAGK-NH2 self-assembling peptide hydrogels intended for in vivo applications. The selection of an appropriate sterilization method is critical to ensure the safety and efficacy of the hydrogel, as the process can potentially impact its physicochemical properties, biocompatibility, and degradation profile.

Introduction to this compound Hydrogels

The this compound peptide is a short, self-assembling peptide that forms a nanofibrous hydrogel network in aqueous solutions under physiological conditions. These hydrogels are of significant interest for various biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, due to their biocompatibility and biomimetic properties. For any in vivo application, achieving sterility is a mandatory step to prevent infection and adverse inflammatory responses.

Overview of Sterilization Methods

Several terminal sterilization methods are available; however, their suitability for peptide hydrogels varies significantly. The ideal sterilization technique should effectively eliminate all microbial life while preserving the hydrogel's structural integrity, mechanical properties, and the bioactivity of the peptide. This document outlines four common sterilization methods: sterile filtration of the peptide solution prior to self-assembly, gamma irradiation, ethylene (B1197577) oxide treatment, and autoclaving of the final hydrogel.

Data Presentation: Comparison of Sterilization Methods

The following table summarizes the potential effects of different sterilization methods on this compound hydrogels. It is crucial to note that the optimal method and parameters should be empirically determined and validated for this specific peptide hydrogel.

Sterilization MethodPrinciple of ActionPotential Effects on this compound HydrogelAdvantagesDisadvantages
Sterile Filtration Physical removal of microorganisms by size exclusion.- Preserves peptide structure and hydrogel properties as sterilization occurs before gelation.- High preservation of peptide integrity.- Suitable for heat-sensitive materials.- Only applicable to the peptide solution before self-assembly.- Risk of contamination during subsequent handling and gelation.
Gamma Irradiation Damages microbial DNA and other vital cellular components using ionizing radiation.- Potential for peptide degradation or cross-linking, which can alter hydrogel mechanics and degradation rate. Effects are dose and peptide sequence dependent.[1]- High penetration, allowing for sterilization of the final packaged product.- Well-established and validated method.- Can generate free radicals, leading to chemical modifications.- May alter mechanical properties (stiffness, elasticity).[2]
Ethylene Oxide (EtO) Alkylation of proteins and nucleic acids, leading to microbial death.- Potential for chemical modification of the peptide through alkylation.- Residual EtO and byproducts can be cytotoxic if not properly removed.[3][4]- Effective at low temperatures, suitable for heat-sensitive materials.- High penetration.- Potential for toxic residues.- Long aeration times required.- May alter surface properties of the hydrogel.
Autoclaving (Steam Sterilization) Denaturation of microbial proteins and enzymes using high-pressure saturated steam.- High risk of hydrogel degradation due to hydrolysis and disruption of non-covalent interactions at high temperatures.- Highly effective and reliable.- No toxic residues.- Often incompatible with peptide hydrogels due to thermal degradation.- Can lead to complete loss of gel structure.

Experimental Protocols

The following are detailed protocols for the four sterilization methods. Researchers should adapt these protocols based on their specific experimental set-up and validate the sterility and integrity of the hydrogel post-sterilization.

Protocol 1: Sterile Filtration of this compound Peptide Solution

This method is performed on the peptide solution before the induction of self-assembly.

Materials:

  • Lyophilized this compound peptide

  • Sterile, pyrogen-free water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Syringe filters with a 0.22 µm pore size (e.g., PVDF or PES membrane)

  • Sterile syringes

  • Sterile collection vials or tubes

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, dissolve the lyophilized this compound peptide in the sterile solvent to the desired concentration. Ensure complete dissolution.

  • Draw the peptide solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully filter the peptide solution into a sterile collection vial. Apply gentle and steady pressure to the syringe plunger.

  • The sterile peptide solution is now ready for the self-assembly process under aseptic conditions.

  • To induce gelation, a sterile gelation agent (e.g., a concentrated sterile buffer solution to adjust pH or ionic strength) can be added to the sterile peptide solution in the final sterile container.

Protocol 2: Gamma Irradiation of this compound Hydrogel

This is a terminal sterilization method applied to the pre-formed and packaged hydrogel.

Materials:

  • Pre-formed this compound hydrogel in its final, sealed container (e.g., glass vials, syringes). The container must be compatible with gamma radiation.

  • Gamma irradiation facility.

Procedure:

  • Prepare the this compound hydrogel in its final container under clean conditions.

  • Seal the container to prevent any subsequent contamination.

  • Package the sealed containers in appropriate secondary packaging for irradiation.

  • Expose the packaged hydrogels to a validated dose of gamma radiation. A typical dose for medical devices is 25 kGy.[1] However, the dose should be optimized to ensure sterility while minimizing degradation. It is recommended to test a range of doses (e.g., 15-35 kGy).

  • After irradiation, the hydrogels are sterile and ready for use.

  • Post-Sterilization Analysis (Crucial):

    • Assess changes in hydrogel appearance (e.g., color, transparency).

    • Characterize the mechanical properties (e.g., using rheology) and compare them to a non-irradiated control.[2]

    • Evaluate the peptide integrity using techniques like HPLC or mass spectrometry.

    • Confirm the sterility of the irradiated hydrogels using standard sterility tests (e.g., direct inoculation or membrane filtration).

    • Assess biocompatibility and cytotoxicity in vitro before proceeding to in vivo studies.

Protocol 3: Ethylene Oxide (EtO) Sterilization of this compound Hydrogel

This is a low-temperature terminal sterilization method for pre-formed hydrogels.

Materials:

  • Pre-formed this compound hydrogel in its final, gas-permeable packaging (e.g., Tyvek® pouches).

  • Ethylene oxide sterilization chamber.

Procedure:

  • Package the pre-formed hydrogel in a sealed, breathable pouch that allows for EtO gas penetration and removal.

  • Place the packaged hydrogels in the EtO sterilization chamber.

  • The sterilization cycle typically involves three phases:

    • Pre-conditioning: The chamber is heated (typically 30-60°C) and humidified to a specific relative humidity.

    • Gas Exposure: Ethylene oxide gas is introduced into the chamber at a specific concentration and pressure for a defined period.

    • Aeration: The EtO gas is evacuated, and the chamber is flushed with sterile air to remove residual EtO from the product and packaging. This phase is critical and can last for several hours to days.

  • Post-Sterilization Analysis (Crucial):

    • Measure residual EtO and ethylene chlorohydrin (ECH) levels to ensure they are below the limits defined by ISO 10993-7.[5]

    • Evaluate for any changes in the hydrogel's physical properties.

    • Perform in vitro cytotoxicity assays to ensure the removal of any toxic residues.[4]

    • Confirm sterility.

Protocol 4: Autoclaving (Steam Sterilization) of this compound Hydrogel

This method should be approached with caution as it is often detrimental to peptide hydrogels.

Materials:

  • Pre-formed this compound hydrogel in an autoclave-safe, sealed container (e.g., glass vial with an appropriate stopper and seal).

  • Autoclave.

Procedure:

  • Place the pre-formed hydrogel in its final, sealed, autoclave-safe container.

  • Place the container in the autoclave.

  • Run a standard steam sterilization cycle (e.g., 121°C for 15-20 minutes at 15 psi).

  • Allow the autoclave to cool and depressurize before removing the hydrogel.

  • Post-Sterilization Analysis (Crucial):

    • Visually inspect the hydrogel for any signs of degradation (e.g., loss of gel structure, precipitation).

    • Use circular dichroism spectroscopy to assess changes in the peptide's secondary structure.

    • Characterize the mechanical properties using rheology and compare to a non-autoclaved control.

    • Confirm sterility.

Mandatory Visualizations

experimental_workflow cluster_pre_gelation Pre-Gelation Stage cluster_sterilization Sterilization Options cluster_post_gelation Post-Gelation Stage cluster_final_product Final Product peptide This compound Peptide Powder solution Peptide Solution peptide->solution Dissolution in sterile buffer sterile_filtration Sterile Filtration (0.22 µm) solution->sterile_filtration gelation Self-Assembly (Gelation) sterile_filtration->gelation Aseptic Technique hydrogel This compound Hydrogel sterile_hydrogel Sterile Hydrogel for In Vivo Studies gamma Gamma Irradiation gamma->sterile_hydrogel eto Ethylene Oxide eto->sterile_hydrogel autoclave Autoclaving autoclave->sterile_hydrogel gelation->hydrogel hydrogel->gamma hydrogel->eto hydrogel->autoclave

Caption: Experimental workflow for sterilization of this compound hydrogels.

signaling_pathway_impact cluster_sterilization Sterilization Method cluster_hydrogel Hydrogel Properties cluster_response In Vivo Response sterilization Sterilization Process (e.g., Gamma, EtO, Heat) peptide_structure Peptide Primary & Secondary Structure sterilization->peptide_structure Potential Degradation or Cross-linking fibril_morphology Nanofiber Assembly & Morphology sterilization->fibril_morphology Alteration of Self-Assembly mechanical_properties Rheological Properties (G', G'') sterilization->mechanical_properties Changes in Stiffness & Elasticity peptide_structure->fibril_morphology biocompatibility Biocompatibility peptide_structure->biocompatibility fibril_morphology->mechanical_properties fibril_morphology->biocompatibility degradation_profile Degradation Profile mechanical_properties->degradation_profile inflammatory_response Inflammatory Response biocompatibility->inflammatory_response degradation_profile->inflammatory_response

Caption: Potential impact of sterilization on hydrogel properties and in vivo response.

Conclusion and Recommendations

The choice of sterilization method for this compound hydrogels is a critical consideration that requires careful validation. Based on the properties of self-assembling peptides, the following recommendations are provided:

  • Sterile filtration of the peptide precursor solution is the most conservative approach to preserve the peptide's structure and the hydrogel's properties. However, this requires strict aseptic techniques for all subsequent steps.

  • Gamma irradiation is a viable terminal sterilization method , but the dose must be carefully optimized. It is essential to conduct thorough post-sterilization characterization to ensure that the hydrogel's properties are not unacceptably compromised. The effect of gamma irradiation is known to be peptide sequence-dependent.

  • Ethylene oxide should be used with caution due to the potential for peptide modification and the critical need to remove toxic residues.

  • Autoclaving is generally not recommended for self-assembling peptide hydrogels due to the high risk of thermal degradation.

Ultimately, a comprehensive validation study should be performed for the chosen sterilization method, including sterility testing, physicochemical characterization, and in vitro and in vivo biocompatibility assessments, to ensure the safety and efficacy of the final sterile this compound hydrogel product.

References

Application Notes and Protocols: Ac-ILVAGK-NH2 Hydrogel for Neural Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-ILVAGK-NH2 is a self-assembling peptide that forms a hydrogel, a three-dimensional network of nanofibers that can encapsulate a high water content. This biomaterial has emerged as a promising scaffold for 3D cell culture and tissue engineering applications. Its biocompatibility and biomimetic properties, which resemble the native extracellular matrix (ECM), make it particularly suitable for supporting the growth, proliferation, and differentiation of various cell types, including stem cells. In the context of neural tissue engineering, this compound hydrogels offer a supportive microenvironment for neural stem cells (NSCs), promoting their viability and differentiation into neural lineages. These application notes provide an overview of the properties of this compound hydrogel and detailed protocols for its use in neural tissue engineering research.

Physicochemical Properties

The properties of this compound hydrogels can be tuned by altering the peptide concentration. While specific quantitative data for this compound is not extensively available in the public domain, data from similar self-assembling peptide hydrogels, such as Ac-LIVAGK-NH2, provide valuable insights into its expected characteristics.

Table 1: Physicochemical Properties of Self-Assembling Peptide Hydrogels

PropertyTypical Value RangeDescription
Mechanical Properties
Storage Modulus (G')1 - 10 kPaRepresents the elastic behavior of the hydrogel. This range is comparable to the stiffness of soft tissues, including neural tissue.
Loss Modulus (G'')0.1 - 1 kPaRepresents the viscous behavior of the hydrogel. A lower loss modulus compared to the storage modulus indicates a more solid-like material.
Structural Properties
Pore Size50 - 200 nmThe nanofibrous network creates interconnected pores that allow for the diffusion of nutrients, oxygen, and cellular waste products.
Degradation Profile
In vitro DegradationWeeks to MonthsBiodegradable through enzymatic cleavage, allowing for gradual replacement by newly synthesized extracellular matrix from encapsulated cells.

Note: The values presented are representative of self-assembling peptide hydrogels and may vary depending on the specific peptide concentration, pH, and temperature.

Signaling Pathways

The interaction between neural stem cells and the this compound hydrogel is mediated by complex signaling pathways that influence cell fate. The hydrogel's physical and biochemical cues play a crucial role in this process.

Integrin-Mediated Adhesion and Signaling

The peptide nanofibers of the hydrogel can present motifs that interact with integrin receptors on the surface of neural stem cells. This interaction is a key regulator of cell adhesion, survival, proliferation, and differentiation.

cluster_hydrogel This compound Hydrogel cluster_cell Neural Stem Cell Peptide_Nanofibers Peptide Nanofibers Integrin Integrin Receptors Peptide_Nanofibers->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation MAPK_Pathway MAPK/ERK Pathway FAK->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway FAK->PI3K_Akt_Pathway Cell_Fate Cell Survival, Proliferation, Differentiation MAPK_Pathway->Cell_Fate PI3K_Akt_Pathway->Cell_Fate

Integrin-mediated signaling pathway in neural stem cells cultured in this compound hydrogel.

Growth Factor Sequestration and Presentation

The nanofibrous network of the hydrogel can sequester and present growth factors supplemented in the culture medium, creating a localized signaling environment that can guide neural stem cell differentiation.

cluster_hydrogel This compound Hydrogel cluster_cell Neural Stem Cell Nanofibers Peptide Nanofibers GF Growth Factors (e.g., BDNF, NGF) Nanofibers->GF Sequestration GF_Receptor Growth Factor Receptors GF->GF_Receptor Binding Signaling_Cascade Intracellular Signaling (e.g., Trk pathways) GF_Receptor->Signaling_Cascade Activation Neuronal_Differentiation Neuronal Differentiation & Neurite Outgrowth Signaling_Cascade->Neuronal_Differentiation

Growth factor signaling in the this compound hydrogel microenvironment.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and application of this compound hydrogel for neural tissue engineering.

Protocol 1: this compound Hydrogel Synthesis

This protocol describes the preparation of a 1% (w/v) this compound hydrogel. The concentration can be adjusted to modulate the hydrogel's mechanical properties.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, ultrapure water

  • Sterile phosphate-buffered saline (PBS, 1X, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound peptide to prepare a 1% (w/v) solution. For example, for 1 mL of hydrogel, weigh 10 mg of the peptide.

  • Aseptically transfer the weighed peptide into a sterile microcentrifuge tube.

  • Add the required volume of sterile, ultrapure water to the tube.

  • Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous vortexing to prevent peptide denaturation.

  • To induce self-assembly and gelation, add an equal volume of 1X PBS (pH 7.4).

  • Gently mix by inverting the tube several times.

  • Incubate the solution at 37°C for 30-60 minutes to allow for complete gelation.

  • The hydrogel is now ready for cell encapsulation or other applications.

start Start weigh Weigh this compound peptide powder start->weigh dissolve Dissolve in sterile ultrapure water weigh->dissolve add_pbs Add 1X PBS (pH 7.4) to induce self-assembly dissolve->add_pbs mix Gently mix by inversion add_pbs->mix incubate Incubate at 37°C for 30-60 min mix->incubate ready Hydrogel is ready for use incubate->ready

Workflow for this compound hydrogel synthesis.

Protocol 2: Characterization of this compound Hydrogel

A. Rheological Analysis

  • Prepare the hydrogel as described in Protocol 1.

  • Use a rheometer with a parallel-plate geometry.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage (G') and loss (G'') moduli.

  • Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

B. Scanning Electron Microscopy (SEM) for Morphology

  • Prepare the hydrogel and freeze-dry it.

  • Mount the lyophilized sample on an SEM stub and sputter-coat with a conductive material (e.g., gold-palladium).

  • Image the sample using an SEM to visualize the nanofibrous structure and estimate the pore size.

C. In Vitro Degradation Study

  • Prepare hydrogel samples of a known weight.

  • Immerse the samples in a solution containing a relevant enzyme (e.g., a protease) at 37°C.

  • At predetermined time points, remove the hydrogel, blot excess liquid, and record the weight.

  • Calculate the percentage of weight loss over time to determine the degradation rate.

Protocol 3: 3D Culture and Differentiation of Neural Stem Cells

Materials:

  • This compound hydrogel (prepared as in Protocol 1)

  • Neural stem cells (NSCs)

  • NSC expansion medium

  • Neural differentiation medium (e.g., containing BDNF, GDNF)

  • Live/Dead viability/cytotoxicity kit

  • Immunostaining reagents (antibodies against neural markers, e.g., β-III tubulin for neurons, GFAP for astrocytes)

  • Confocal microscope

Procedure:

  • Cell Encapsulation:

    • Resuspend NSCs in the pre-gelled this compound solution (before adding PBS) at the desired cell density (e.g., 1 x 10^6 cells/mL).

    • Add 1X PBS to initiate gelation and gently mix.

    • Dispense the cell-laden hydrogel into a culture plate.

    • Incubate at 37°C for 30-60 minutes to allow for complete gelation.

  • Cell Culture and Differentiation:

    • Add NSC expansion medium to the culture wells.

    • Culture the cells for a desired period to allow for proliferation.

    • To induce differentiation, replace the expansion medium with neural differentiation medium.

    • Change the medium every 2-3 days.

  • Analysis:

    • Viability: At different time points, assess cell viability using a Live/Dead assay and fluorescence microscopy.

    • Differentiation: After the differentiation period, fix the cell-laden hydrogels and perform immunocytochemistry for neural-specific markers.

    • Imaging: Visualize the 3D cell morphology and marker expression using a confocal microscope.

start Start resuspend Resuspend NSCs in pre-gelled this compound start->resuspend gelation Initiate gelation with PBS and dispense into plate resuspend->gelation culture Culture in expansion medium gelation->culture differentiate Switch to differentiation medium culture->differentiate analysis Analyze cell viability and differentiation differentiate->analysis

Workflow for 3D culture and differentiation of NSCs in this compound hydrogel.

Conclusion

The this compound hydrogel provides a promising platform for neural tissue engineering applications. Its biomimetic properties create a supportive environment for neural stem cell culture and differentiation. The protocols outlined in these application notes offer a starting point for researchers to explore the potential of this novel biomaterial in their studies. Further optimization of peptide concentration and culture conditions may be necessary to achieve specific research goals.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-ILVAGK-NH2 Hydrogel Stiffness

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for tuning the stiffness of Ac-ILVAGK-NH2 self-assembling peptide hydrogels to suit specific cell types.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and use of this compound hydrogels.

Problem/Question Potential Causes Recommended Solutions & Parameters
1. Hydrogel fails to form or is mechanically weak. - Incorrect Peptide Concentration: Insufficient peptide concentration to form a stable fibrillar network. - Suboptimal pH: The pH of the solution is outside the optimal range for self-assembly. - Inadequate Incubation: Insufficient time or incorrect temperature for fibril formation and network entanglement. - Peptide Purity: Impurities from synthesis can interfere with self-assembly.[1]- Peptide Concentration: Increase the weight percentage (wt%) of the peptide. A common starting range is 0.5-2.0 wt%. - pH Adjustment: Adjust the pH of the peptide solution. Gelation is often triggered by a pH shift to physiological conditions (~pH 7.4).[2] - Incubation: Ensure adequate incubation time (can range from minutes to hours) at the recommended temperature (often 37°C).[3][4] - Purity Check: Verify peptide purity via HPLC and mass spectrometry.[1]
2. Inconsistent hydrogel stiffness between batches. - Inaccurate Measurements: Minor variations in peptide weight or solvent volume. - pH Variability: Inconsistent final pH of the gel-forming solution. - Temperature Fluctuations: Changes in ambient or incubator temperature affecting gelation kinetics.- Precise Preparation: Use calibrated analytical balances and pipettes. Prepare a stock solution to minimize weighing errors. - Calibrated pH Meter: Use a calibrated pH meter for accurate adjustments. - Controlled Environment: Prepare hydrogels in a temperature-controlled environment.
3. Poor cell adhesion, spreading, or viability. - Non-Optimal Stiffness: The hydrogel stiffness is not suitable for the specific cell type being cultured. - Lack of Adhesion Ligands: The this compound sequence lacks specific cell-binding motifs (like RGD). - Cytotoxicity: Residual solvents (e.g., TFA from peptide synthesis) or unreacted cross-linkers, if used.- Stiffness Optimization: Refer to the FAQ section for recommended stiffness ranges and tune the hydrogel accordingly. - Biofunctionalization: Incorporate adhesion peptides (e.g., RGD sequences) into the hydrogel formulation.[5] - Purification/Washing: Ensure the peptide is properly purified (e.g., salt exchange from TFA to HCl) and wash the final hydrogel with culture medium before seeding cells.[1]
4. Difficulty retrieving cells for downstream analysis. - Dense Fibrillar Network: High peptide concentration creates a dense matrix that physically entraps cells. - Lack of Degradability: The peptide backbone is not susceptible to cellular enzymatic degradation.- Lower Peptide Concentration: Use the minimum peptide concentration that provides the desired stiffness. - Enzyme-Cleavable Linkers: If designing a custom peptide, incorporate sequences susceptible to cleavage by cell-secreted enzymes (e.g., matrix metalloproteinases).

Frequently Asked Questions (FAQs)

Q1: What is the self-assembly mechanism of this compound hydrogels?

A1: Self-assembling peptide hydrogels, like those formed from this compound, typically assemble through non-covalent interactions. The peptide monomers arrange into β-sheet secondary structures, which then stack to form nanofibers. These nanofibers subsequently entangle and associate to create a three-dimensional, water-rich hydrogel network.[6][7] This process is often triggered by changes in environmental conditions such as pH or ionic strength.[6]

Q2: How can I precisely control the stiffness of my this compound hydrogel?

A2: The stiffness of self-assembling peptide hydrogels can be tuned using several methods. The most direct approaches are summarized below.

Method Principle Typical Effect on Stiffness
Peptide Concentration Increasing the concentration of the peptide leads to a denser network of nanofibers.[8]Stiffness generally increases with concentration.[8]
pH Adjustment The pH affects the charge of amino acid residues, influencing the intermolecular interactions that drive self-assembly.[7]Fine-tuning the pH near the isoelectric point can modulate fibril formation and stiffness.
Ionic Strength The addition of salts (e.g., from cell culture media) can screen electrostatic repulsion between peptide fibers, promoting aggregation and strengthening the gel.[8]Stiffness generally increases with ionic strength.
Co-assembly Mixing the primary peptide with a second, cross-linking peptide can introduce more junction points in the network.[9][10][11]Can significantly increase stiffness.[9][10][11]

Q3: What are the optimal hydrogel stiffness ranges for culturing different cell types?

A3: Cell behavior, including proliferation, differentiation, and morphology, is highly sensitive to the mechanical properties of the extracellular matrix (ECM).[12] Providing a substrate that mimics the stiffness of the native tissue is crucial for physiologically relevant results.

Cell Type Native Tissue Optimal Stiffness Range (Young's Modulus, E) Key Cellular Responses
Neurons Brain0.1 - 1.0 kPa[13][14]Softer gels promote neuronal survival and differentiation, while stiffer substrates may favor glial cell development.[13][15]
Fibroblasts Skin, Connective Tissue5 - 50 kPa[16][17][18]Increased stiffness promotes fibroblast activation, proliferation, and expression of contractile proteins like α-SMA.[16][17]
Mesenchymal Stem Cells (MSCs) Bone MarrowVaries by lineageSofter matrices (~1-10 kPa) can promote adipogenic (fat) or chondrogenic (cartilage) differentiation, while stiffer matrices (~25-40 kPa) favor osteogenic (bone) differentiation.[19][20][21]
Chondrocytes Cartilage10 - 100 kPaStiffness can influence the maintenance of the chondrocytic phenotype and matrix production.
Myoblasts Muscle8 - 12 kPaStiffness in this range is optimal for myotube formation and muscle development.

Note: These values are approximate and should be used as a starting point for optimization. The optimal stiffness can vary based on the specific cell line and experimental goals.

Q4: How is hydrogel stiffness experimentally measured?

A4: The most common techniques for quantifying hydrogel stiffness are rheometry and Atomic Force Microscopy (AFM).

  • Shear Rheometry: This is a bulk measurement technique that provides the storage modulus (G') and loss modulus (G'').[22] G' represents the elastic component of the hydrogel and is often reported as a measure of its stiffness.[22][23]

  • Atomic Force Microscopy (AFM): AFM uses a cantilever to indent the surface of the hydrogel, providing a local measurement of the Young's Modulus (E) at the microscale.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogels with Tunable Stiffness

This protocol describes the preparation of hydrogels by adjusting peptide concentration.

Materials:

  • Lyophilized this compound peptide

  • Sterile, ultrapure water

  • Sterile phosphate-buffered saline (PBS, 10X)

  • Sterile 0.1 M NaOH solution

  • Sterile cell culture medium

Procedure:

  • Peptide Dissolution: Weigh the lyophilized peptide in a sterile microcentrifuge tube. Add sterile ultrapure water to achieve the desired final peptide concentration (e.g., for a 1.0 wt% gel, add 990 µL of water to 10 mg of peptide).

  • Solubilization: Gently vortex or sonicate the solution until the peptide is fully dissolved. The initial solution may be acidic due to residual TFA.

  • pH Neutralization (Gelation Trigger): Slowly add sterile 0.1 M NaOH while monitoring the pH. Adjust to a neutral pH (~7.0). This step should be done on ice to prevent premature gelation.

  • Addition of Salts/Media: Add 1/10th of the volume of 10X PBS or an equal volume of 2X cell culture medium to the neutralized peptide solution to achieve physiological ionic strength. Mix gently by pipetting.

  • Gelation: Aliquot the solution into the desired culture plate or vessel. Incubate at 37°C for 30-60 minutes, or until gelation is complete.[4] Gel formation can be confirmed by inverting the vessel.[24]

Protocol 2: Stiffness Measurement using a Rotational Rheometer

This protocol provides a general workflow for measuring the storage modulus (G').

Equipment:

  • Rotational rheometer with a parallel plate geometry (e.g., 8-20 mm diameter).[23] Using a sand-blasted or crosshatched plate is recommended to prevent slippage.[22]

  • Peltier temperature controller

Procedure:

  • Sample Preparation: Prepare the hydrogel directly on the lower plate of the rheometer or cast it in a mold of the appropriate diameter.

  • Geometry Lowering: Lower the upper plate to the desired gap height (e.g., 500-1000 µm), ensuring the gel completely fills the gap. A small normal force should be applied to ensure proper contact.[22]

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 37°C) for at least 10 minutes.

  • Strain Sweep: Perform a strain amplitude sweep (e.g., 0.1% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER. The value of G' in the plateau region is typically reported as the hydrogel's stiffness.[22]

Protocol 3: 2D Cell Culture on this compound Hydrogel Surfaces

Procedure:

  • Hydrogel Preparation: Prepare the hydrogel in the desired culture wells as described in Protocol 1.

  • Equilibration: After gelation, add sterile cell culture medium on top of the hydrogel and incubate for at least 1-2 hours to allow for equilibration and to wash away any potential impurities.

  • Cell Seeding: Carefully remove the equilibration medium. Prepare a cell suspension at the desired density in fresh culture medium. Gently add the cell suspension dropwise onto the surface of the hydrogel.[5]

  • Incubation: Incubate the plate at 37°C and 5% CO2. Allow cells to attach for several hours before changing the medium.

  • Culture Maintenance: Monitor cell morphology and change the medium every 2-3 days.

Visualizations

TroubleshootingWorkflow Start Start: Hydrogel Experiment Issue Problem1 Hydrogel Fails to Form or is Too Weak Start->Problem1 Problem2 Inconsistent Stiffness Start:e->Problem2:w Problem3 Poor Cell Adhesion/Viability Start:e->Problem3:w Solution1 Check & Adjust: 1. Peptide Concentration 2. pH 3. Incubation Time/Temp Problem1->Solution1 Yes Solution2 Improve Precision: 1. Calibrate Equipment 2. Use Stock Solutions 3. Control Temperature Problem2->Solution2 Yes Solution3 Optimize for Cells: 1. Tune Stiffness 2. Add Adhesion Ligands 3. Wash Hydrogel Problem3->Solution3 Yes End Issue Resolved Solution1->End Solution2->End Solution3->End ExperimentalWorkflow cluster_prep Hydrogel Preparation & Characterization cluster_culture Cell Culture & Analysis P1 1. Peptide Dissolution & pH Adjustment P2 2. Trigger Gelation P1->P2 P3 3. Stiffness Measurement (Rheology/AFM) P2->P3 C1 4. Sterilize & Equilibrate Gel P3->C1 Optimized Stiffness C2 5. Seed Cells on Hydrogel C1->C2 C3 6. Cell Culture (Incubation) C2->C3 C4 7. Downstream Analysis C3->C4 SignalingPathway ECM ECM Stiffness Integrin Integrin Signaling ECM->Integrin FAK FAK Integrin->FAK RhoA RhoA/ROCK Pathway Integrin->RhoA FAK->RhoA Actin Actomyosin Contractility RhoA->Actin YAP_TAZ YAP/TAZ Nuclear Translocation Actin->YAP_TAZ Tension Gene Gene Expression (Proliferation, Differentiation) YAP_TAZ->Gene

References

Controlling the degradation rate of Ac-ILVAGK-NH2 hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degradation rate of Ac-ILVAGK-NH2 hydrogels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrogel degradation?

A1: this compound hydrogels, like many self-assembling peptide hydrogels, primarily degrade through enzymatic hydrolysis. The peptide sequence is susceptible to cleavage by various proteases, particularly those present in cell culture media or secreted by encapsulated cells, such as matrix metalloproteinases (MMPs).[1] The rate of degradation can also be influenced by non-enzymatic hydrolysis, although this process is generally much slower under physiological conditions.

Q2: How can I control the degradation rate of my this compound hydrogel?

A2: You can control the degradation rate by several methods:

  • Enzyme Concentration: The higher the concentration of proteases in the surrounding environment, the faster the hydrogel will degrade.[2][3]

  • Crosslinker Concentration and Topology: Increasing the density of crosslinks within the hydrogel can slow down degradation by making it more difficult for enzymes to access the peptide backbone.[2][4][5] The chemical nature and structure (topology) of the crosslinking molecules also play a crucial role.[5]

  • pH of the Environment: Extreme pH values can accelerate the hydrolysis of the peptide bonds, leading to faster degradation. For optimal stability, it is recommended to maintain a pH between 5 and 6 for peptide solutions.[6][7]

  • Temperature: Higher temperatures can increase the rate of both enzymatic and non-enzymatic degradation.[7]

  • Peptide Sequence Modification: While this involves altering the primary sequence of this compound, introducing less enzyme-labile amino acids can significantly slow down degradation.[8][9]

Q3: My hydrogel is degrading too quickly. What are the possible causes and solutions?

A3: Rapid degradation is a common issue. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended solutions.

Q4: How can I accurately measure the degradation of my hydrogel?

A4: Several methods can be used to quantify hydrogel degradation:

  • Rheology: Monitoring the change in the storage modulus (G') over time provides a direct measure of the hydrogel's mechanical integrity as it degrades.[1][6][10][11]

  • Fluorescence Spectroscopy: By incorporating a fluorescently labeled peptide or a fluorescent molecule into the hydrogel, you can measure the rate of its release into the supernatant as the hydrogel degrades.[3][9][12][13][14]

  • Mass Loss: This is a straightforward method where the hydrogel is weighed at different time points to determine the loss of mass due to degradation.[15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Hydrogel Degrades Too Quickly High Enzyme Concentration in Media: Fetal bovine serum (FBS) and other media supplements contain proteases.- Reduce the concentration of FBS in your cell culture medium.- Use a serum-free medium if compatible with your cell type.- Incorporate a broad-spectrum protease inhibitor (use with caution as it may affect cell behavior).
Cell-Secreted Proteases: Encapsulated cells may be secreting high levels of proteases (e.g., MMPs).- Reduce the initial cell seeding density.- Use cell lines known to have lower protease secretion.- Incorporate specific MMP inhibitors into the culture medium.
Sub-optimal pH: The pH of the culture medium may be too high or too low, accelerating hydrolysis.- Ensure the culture medium is buffered to a physiological pH (7.2-7.4).- For long-term cultures, monitor and adjust the pH of the medium regularly.
Low Peptide Concentration: A lower peptide concentration results in a less dense hydrogel network that is more susceptible to degradation.- Increase the weight percentage (wt%) of the this compound peptide during hydrogel formation.
Inconsistent Degradation Rates Between Batches Variability in Peptide Purity: Impurities from synthesis can affect hydrogel formation and stability.- Ensure high purity of the synthesized this compound peptide using techniques like HPLC.[14][16]- Obtain a certificate of analysis for each batch to check for impurities.
Inconsistent Hydrogel Preparation: Variations in mixing, temperature, or pH during gelation can lead to different network structures.- Follow a standardized and well-documented protocol for hydrogel preparation.- Use a vortex or controlled stirring to ensure homogenous mixing of the peptide solution.
Improper Storage of Peptide Stock: Lyophilized peptide can absorb moisture, and peptide solutions can degrade over time.- Store lyophilized peptide at -20°C or -80°C in a desiccator.[6][17]- Prepare fresh peptide solutions for each experiment or store aliquots at -20°C to avoid freeze-thaw cycles.[6][17]
Hydrogel Fails to Degrade or Degrades Too Slowly Low or No Enzyme Activity: The enzymes responsible for degradation may be absent or inactive.- If using a defined medium, you may need to add exogenous proteases (e.g., collagenase, MMPs) to initiate degradation.[2][3]- Ensure that the culture conditions (pH, temperature) are optimal for the activity of the relevant enzymes.
High Crosslink Density: The hydrogel network may be too dense for enzymes to penetrate.- Decrease the peptide concentration.- If using a chemical crosslinker, reduce its concentration.

Experimental Protocols

Protocol 1: Measuring Hydrogel Degradation by Rheology

This protocol describes how to monitor the degradation of this compound hydrogels by measuring the change in their viscoelastic properties over time.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, deionized water

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Protease solution (e.g., collagenase type I at 100 U/mL)

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Peptide Solution Preparation: Dissolve the lyophilized this compound peptide in sterile, deionized water to the desired stock concentration (e.g., 2% w/v).

  • Hydrogel Formation: Mix the peptide stock solution with an equal volume of 2x PBS or cell culture medium to induce gelation.

  • Sample Loading: Immediately pipette the desired volume of the hydrogel solution onto the center of the lower plate of the rheometer.

  • Geometry Setup: Lower the upper plate to the desired gap height (e.g., 500 µm). Trim any excess hydrogel from the edge of the plate.

  • Initial Measurement (Time Zero): Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the initial gelation and obtain the initial storage modulus (G').

  • Initiate Degradation: Carefully add the protease solution to the edge of the hydrogel.

  • Time-Lapse Rheology: Continue the time sweep measurement for the desired duration (hours to days), recording the storage modulus (G') at regular intervals.

  • Data Analysis: Plot the normalized storage modulus (G'/G'initial) as a function of time to visualize the degradation profile.

Protocol 2: Quantifying Hydrogel Degradation using Fluorescence Spectroscopy

This protocol outlines a method to quantify hydrogel degradation by measuring the release of a fluorescently labeled tracer.

Materials:

  • This compound peptide

  • Fluorescently labeled dextran (B179266) (FITC-dextran) or a fluorescently labeled version of the peptide

  • Sterile, deionized water

  • PBS or cell culture medium

  • Protease solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Hydrogel Preparation with Fluorescent Tracer: Prepare the this compound hydrogel as described in Protocol 1, but include the fluorescent tracer in the initial peptide solution at a known concentration.

  • Sample Plating: Pipette a defined volume (e.g., 100 µL) of the hydrogel solution into the wells of a 96-well plate. Allow the hydrogel to set.

  • Initiate Degradation: Add the protease-containing medium or buffer on top of the hydrogels. In control wells, add medium/buffer without proteases.

  • Supernatant Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), carefully collect a small aliquot of the supernatant from each well.

  • Fluorescence Measurement: Transfer the supernatant samples to a new 96-well plate and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Create a standard curve using known concentrations of the fluorescent tracer. Use this curve to calculate the concentration of the released tracer in your samples and plot the cumulative release over time.

Visualizations

Experimental Workflow for Hydrogel Degradation Analysis

experimental_workflow cluster_prep Hydrogel Preparation cluster_degradation Degradation Assay cluster_analysis Analysis cluster_data Data Interpretation prep_peptide Prepare this compound Solution induce_gelation Induce Gelation (e.g., with PBS) prep_peptide->induce_gelation add_enzyme Add Protease Solution induce_gelation->add_enzyme Start Experiment incubate Incubate at 37°C add_enzyme->incubate rheology Rheological Measurement (G' vs. Time) incubate->rheology fluorescence Fluorescence Measurement (Release of Tracer) incubate->fluorescence mass_loss Mass Loss Measurement incubate->mass_loss plot_data Plot Degradation Profile rheology->plot_data fluorescence->plot_data mass_loss->plot_data compare_conditions Compare Different Conditions plot_data->compare_conditions cell_interaction_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response hydrogel This compound Hydrogel Scaffold integrins Integrin Receptors hydrogel->integrins Cell Adhesion growth_factors Growth Factors growth_factors->integrins Signal Binding fak FAK integrins->fak src Src fak->src ras Ras src->ras erk ERK ras->erk proliferation Proliferation erk->proliferation differentiation Differentiation erk->differentiation survival Survival erk->survival

References

Preventing batch-to-batch variability in Ac-ILVAGK-NH2 hydrogel formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-ILVAGK-NH2 hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent hydrogel formation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for hydrogel formation?

This compound is a synthetic hexapeptide. The "Ac-" indicates acetylation at the N-terminus, and "-NH2" indicates amidation at the C-terminus. These modifications neutralize the terminal charges, which can promote self-assembly by reducing electrostatic repulsion and favoring intermolecular hydrogen bonding. The core sequence, ILVAGK, is likely derived from the well-known laminin (B1169045) motif IKVAV, which is known to be bioactive and promotes cell adhesion and neuronal differentiation.[1][2][3][4] Like many short, self-assembling peptides, this compound can form a three-dimensional network of nanofibers that entraps water to form a hydrogel.[5] These hydrogels are often used in biomedical applications like 3D cell culture and tissue engineering because they can mimic the native extracellular matrix (ECM).

Q2: My this compound solution is not forming a hydrogel. What are the common causes?

Failure to form a hydrogel is one of the most common issues and can be attributed to several factors:

  • Peptide Purity: Low peptide purity is a primary cause of inconsistent gelation. Impurities from synthesis can interfere with the self-assembly process.

  • Peptide Concentration: The concentration of the peptide may be below the minimum gelation concentration (MGC).

  • pH of the Solution: The pH of the peptide solution is critical. Self-assembly is often triggered within a specific, narrow pH range where the electrostatic charges on the peptide are balanced.

  • Solvent/Buffer Composition: The type of solvent (e.g., sterile water, PBS) and its ionic strength can significantly impact hydrogel formation. Ions in the buffer can screen charges and promote the hydrophobic interactions necessary for self-assembly.

  • Temperature: Temperature can affect both peptide solubility and the kinetics of self-assembly. Some peptides require a temperature shift to trigger gelation.

  • Mechanical Agitation: Excessive vortexing or shaking can sometimes disrupt the formation of delicate nanofiber networks.

Q3: The mechanical stiffness of my hydrogels varies between batches. How can I improve consistency?

Batch-to-batch variability in hydrogel stiffness is a significant challenge. To improve reproducibility, strictly control the following parameters:

  • Ensure Consistent Peptide Quality: Use peptide batches with a consistent, high purity level (typically >95%).

  • Precise pH Adjustment: Use a calibrated pH meter and make small, incremental adjustments to the pH. The final pH should be identical for every batch.

  • Consistent Final Peptide Concentration: Ensure the final concentration of the peptide is precisely the same in every preparation. This can be affected by weighing errors or variations in the final volume.

  • Standardized Gelation Trigger: Whether using a pH change, temperature shift, or addition of ions, apply the trigger in a standardized and repeatable manner.

  • Controlled Temperature: Perform the hydrogel preparation at a consistent temperature.

  • Equilibration Time: Allow the hydrogels to equilibrate for the same amount of time before performing mechanical measurements, as the network may continue to evolve after initial gelation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Gel Formation Peptide concentration is below the Minimum Gelation Concentration (MGC).Incrementally increase the peptide concentration (e.g., in 0.1% w/v steps).
Incorrect pH for triggering self-assembly.Verify the final pH of the solution. If unknown, screen a range of pH values (e.g., 6.0 to 8.0).
Insufficient ionic strength.If dissolving in pure water, try dissolving in a physiological buffer like Phosphate-Buffered Saline (PBS).
Low peptide purity.Verify the purity of the peptide stock via HPLC. If purity is low (<95%), obtain a higher purity batch.
Weak or Inconsistent Hydrogel Inconsistent final pH between batches.Use a calibrated pH meter and a standardized protocol for pH adjustment.
Inaccurate peptide concentration.Ensure accurate weighing of the peptide lyophilizate and precise final volumes.
Incomplete dissolution of the peptide.Ensure the peptide is fully dissolved before initiating the gelation trigger. Gentle sonication may be required.
Temperature fluctuations during preparation.Prepare all batches in a temperature-controlled environment.
Visible Precipitates or Aggregates Peptide is "crashing out" of solution due to rapid pH change.Adjust the pH more slowly, using a dilute acid or base.
Poor peptide solubility in the chosen solvent.Try dissolving the peptide in a small amount of a compatible organic solvent (like DMSO) before diluting with aqueous buffer, but be mindful of final solvent concentration for cell compatibility.
Peptide degradation.Store the lyophilized peptide and stock solutions under recommended conditions (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The mechanical properties of peptide hydrogels are crucial for their application. Below is a table summarizing typical values for IKVAV-related peptide hydrogels, which can serve as a benchmark for this compound.

Peptide System Concentration (wt%) Storage Modulus (G') Reference
Ben-IKVAV1.0%32.0 kPa
PFB-IKVAV1.0%2.4 kPa
IKVAV/PL Bifunctionalized GelsN/A (Polyacrylamide base)Tuned to 0.2, 2.0, and 20.0 kPa
IKVAV-functionalized PLEOFN/A (Polymer base)Tuned between 0.5 - 3.5 kPa

Experimental Protocols

Protocol 1: this compound Hydrogel Formation via pH Trigger

This protocol describes a common method for forming a self-assembling peptide hydrogel by adjusting the pH.

  • Peptide Dissolution:

    • Accurately weigh the lyophilized this compound peptide powder in a sterile microcentrifuge tube.

    • Add sterile, nuclease-free water to create a stock solution (e.g., 2% w/v).

    • If the peptide is difficult to dissolve, the initial solution may be slightly acidic or basic. Gentle vortexing or brief sonication can aid dissolution. Ensure the solution is clear before proceeding.

  • pH Adjustment for Gelation:

    • Slowly add a buffer solution, such as 10x PBS, to the peptide solution to bring it to a final concentration of 1x PBS and the desired final peptide concentration (e.g., 0.5 - 2.0% w/v).

    • Alternatively, for cell-free experiments, you can adjust the pH by the dropwise addition of a dilute base (e.g., 0.1 M NaOH) while gently mixing.

    • Monitor the pH using a micro-pH probe. The target pH is typically near physiological (pH 7.0 - 7.4).

    • Once the target pH is reached, cease mixing.

  • Gelation and Equilibration:

    • Allow the solution to stand undisturbed at a constant temperature (e.g., room temperature or 37°C).

    • Gelation can occur within minutes to hours. Confirm gelation by the inverted tube test (the hydrogel should be self-supporting and not flow).

    • Allow the hydrogel to equilibrate for a set period (e.g., 24 hours) before use in experiments to ensure the network is stable.

Protocol 2: Characterization by Oscillatory Rheology

Rheology is used to measure the viscoelastic properties (e.g., stiffness) of the hydrogel.

  • Sample Preparation:

    • Prepare the this compound hydrogel directly on the rheometer's lower plate, or carefully transfer the pre-formed hydrogel onto the plate.

    • Use a sufficient volume to ensure the gap between the geometry and the plate will be completely filled.

  • Geometry and Gap Setting:

    • Use a parallel plate geometry (e.g., 20 mm diameter).

    • Lower the upper geometry to the desired gap height (e.g., 0.5 - 1.0 mm), ensuring the hydrogel fills the gap and there is a slight bulge at the edge.

    • Trim any excess hydrogel from the edge of the plate.

    • Cover the sample with a solvent trap to prevent dehydration during the measurement.

  • Strain Sweep:

    • Perform a strain sweep (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain chosen from within the LVER.

    • For a true hydrogel, the G' value should be significantly higher than the G'' value and relatively independent of frequency.

Visualizations

Hydrogel_Formation_Workflow cluster_prep Step 1: Peptide Preparation cluster_trigger Step 2: Trigger Self-Assembly cluster_gel Step 3: Gelation weigh Weigh Lyophilized This compound dissolve Dissolve in Sterile Water (to create stock solution) weigh->dissolve adjust Adjust pH to ~7.4 (e.g., with PBS) dissolve->adjust incubate Incubate at Constant Temp (e.g., 37°C) adjust->incubate test Confirm Gelation (Inverted Tube Test) incubate->test end Hydrogel Formed test->end Ready for Use

Caption: Workflow for this compound hydrogel formation.

Troubleshooting_Tree start Problem: No Gel Formation c1 Is peptide concentration > MGC? start->c1 c2 Is final pH correct (~7.4)? c1->c2 Yes s1 Solution: Increase peptide concentration. c1->s1 No c3 Is ionic strength sufficient? c2->c3 Yes s2 Solution: Verify pH and re-adjust slowly. c2->s2 No c4 Is peptide purity >95%? c3->c4 Yes s3 Solution: Use buffer (e.g., PBS) instead of water. c3->s3 No s4 Solution: Obtain higher purity peptide. c4->s4 No

References

Ac-ILVAGK-NH2 hydrogel gelation time optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-ILVAGK-NH2 hydrogels. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the gelation time and troubleshooting common issues encountered during the preparation and handling of this compound hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to form hydrogels?

This compound is a self-assembling peptide. Its sequence of alternating hydrophobic (Isoleucine, Leucine, Valine, Alanine) and hydrophilic (Lysine, Glycine) amino acids allows it to self-assemble into nanofibers in aqueous solutions, which then entangle to form a three-dimensional hydrogel network. These hydrogels are of interest in biomedical applications due to their biocompatibility and potential for controlled release of therapeutics.

Q2: What is the primary mechanism driving the gelation of this compound?

The gelation of this compound is primarily driven by non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions between the nonpolar side chains, and electrostatic interactions. These interactions lead to the formation of β-sheet structures, which are the building blocks of the nanofibers that form the hydrogel matrix.

Q3: What are the key factors that influence the gelation time of this compound hydrogels?

The gelation time of this compound hydrogels is sensitive to several factors:

  • Peptide Concentration: Higher peptide concentrations generally lead to faster gelation times.

  • pH: The pH of the solution affects the charge of the lysine (B10760008) residues. Neutral to slightly basic pH conditions are often optimal for the self-assembly of similar peptides.

  • Temperature: Temperature can influence the kinetics of self-assembly. For many self-assembling peptides, gelation is faster at physiological temperatures (around 37°C) compared to room temperature or lower.[1]

  • Ionic Strength: The presence of salts can screen electrostatic repulsions between charged residues, which can promote self-assembly and reduce gelation time.

Q4: How can I measure the gelation time of my this compound hydrogel?

Common methods for measuring gelation time include:

  • Vial Inversion Test: This is a simple qualitative method where the vial containing the peptide solution is inverted at regular intervals. The gelation time is the point at which the solution no longer flows.[2]

  • Rheometry: This is a quantitative method that measures the viscoelastic properties of the material over time. The gelation point is often defined as the crossover point where the storage modulus (G') becomes greater than the loss modulus (G'').[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound hydrogel preparation and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel does not form or gelation is too slow. 1. Peptide concentration is too low. 2. Incorrect pH of the solution. 3. Low temperature. 4. Low ionic strength. 5. Peptide purity is low. 1. Increase the peptide concentration. 2. Adjust the pH to a neutral or slightly basic range (e.g., pH 7.4). 3. Incubate the solution at 37°C. [1]4. Prepare the hydrogel in a buffered saline solution (e.g., PBS). 5. Ensure the peptide is of high purity. Impurities can interfere with self-assembly. [4]
Hydrogel is weak or has inconsistent properties. 1. Inhomogeneous mixing of the peptide solution. 2. Premature gelation during preparation. 3. Inconsistent environmental conditions (temperature, pH). 1. Ensure the peptide is fully dissolved before initiating gelation. Gentle vortexing or sonication may be necessary. 2. Work quickly once the gelation trigger (e.g., pH adjustment, temperature change) is applied. 3. Maintain consistent temperature and pH throughout the experiment.
Precipitation or aggregation observed instead of gelation. 1. Rapid pH change causing the peptide to crash out of solution. 2. Peptide concentration is too high for the given conditions. 3. Presence of certain salts or buffers that interfere with self-assembly. 1. Adjust the pH gradually while gently mixing. 2. Try a slightly lower peptide concentration. 3. If using a buffer, ensure it is compatible with the peptide. Phosphate-buffered saline (PBS) is often a good starting point.
Difficulty in handling or injecting the hydrogel. 1. Gelation occurs too quickly. 2. The hydrogel is too stiff. 1. Lower the peptide concentration or temperature to slow down gelation. 2. Decrease the peptide concentration to form a softer gel.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel
  • Peptide Dissolution:

    • Weigh the lyophilized this compound peptide powder in a sterile microcentrifuge tube.

    • Add the desired solvent (e.g., sterile deionized water or phosphate-buffered saline, PBS) to achieve the target peptide concentration (e.g., 1-5% w/v).

    • Gently vortex or sonicate the solution until the peptide is completely dissolved. Ensure the solution is clear.

  • Initiation of Gelation:

    • pH Adjustment: If dissolving in water, adjust the pH of the peptide solution to ~7.4 using a sterile solution of NaOH or HCl. Monitor the pH carefully with a calibrated pH meter.

    • Temperature Control: If investigating temperature effects, place the vial in a water bath or incubator at the desired temperature (e.g., 37°C).[1]

  • Gel Formation:

    • Allow the solution to stand undisturbed at the desired temperature.

    • Monitor for gel formation using the vial inversion test at regular time intervals.

Protocol 2: Measurement of Gelation Time by Rheometry
  • Instrument Setup:

    • Use a rheometer equipped with a parallel plate or cone-plate geometry.

    • Set the temperature of the sample stage to the desired experimental temperature (e.g., 25°C or 37°C).

  • Sample Loading:

    • Prepare the this compound solution as described in Protocol 1.

    • Immediately after initiating gelation, carefully load the required volume of the solution onto the rheometer stage.

  • Time Sweep Measurement:

    • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region (LVER). The LVER should be determined beforehand with a strain sweep test.[5][6]

    • Record the storage modulus (G') and loss modulus (G'') as a function of time.

    • The gelation time is typically identified as the point where the G' and G'' curves cross over (G' = G'').[3]

Visualizations

experimental_workflow cluster_prep Peptide Solution Preparation cluster_gelation Gelation Induction cluster_measurement Gelation Time Measurement p1 Weigh this compound p2 Dissolve in Solvent p1->p2 p3 Ensure Complete Dissolution p2->p3 g1 Adjust pH to ~7.4 p3->g1 g2 Set Temperature (e.g., 37°C) g1->g2 m1 Vial Inversion Test g2->m1 m2 Rheometry (Time Sweep) g2->m2

Caption: Experimental workflow for this compound hydrogel preparation and gelation time measurement.

influencing_factors cluster_factors Influencing Factors center This compound Gelation Time conc Peptide Concentration conc->center Higher conc. -> Faster gelation ph pH ph->center Neutral pH often optimal temp Temperature temp->center Higher temp. -> Faster gelation ionic Ionic Strength ionic->center Higher strength -> Faster gelation

Caption: Key factors influencing the gelation time of this compound hydrogels.

Quantitative Data Summary

Disclaimer: The following tables provide a qualitative summary based on general principles of self-assembling peptides. Specific quantitative data for this compound is limited in the publicly available literature. These tables should be used as a guide for experimental design.

Table 1: Effect of Peptide Concentration on Gelation Time

Peptide Concentration (% w/v)Expected Gelation TimeResulting Hydrogel Properties
< 1%Very slow or no gelation-
1-2%Minutes to hoursSoft to moderately stiff hydrogel
> 2%Rapid (seconds to minutes)Stiff hydrogel

Table 2: Effect of Temperature on Gelation Time

TemperatureExpected Gelation TimeNotes
4°CVery slowSelf-assembly is kinetically limited.
Room Temperature (~25°C)ModerateA good starting point for many experiments.
37°CFasterMimics physiological conditions and often accelerates self-assembly.[1]

Table 3: Effect of pH on Gelation

pHExpected OutcomeRationale
Acidic (< 6)Slow or no gelationLysine residues are protonated, leading to electrostatic repulsion that hinders self-assembly.
Neutral (~7.4)Optimal gelationA balance of charges that allows for favorable intermolecular interactions.
Basic (> 8)May affect gel stabilityDeprotonation of lysine residues can alter the self-assembly process.

References

Ensuring sterility of Ac-ILVAGK-NH2 hydrogels without compromising properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and implementing sterilization methods for Ac-ILVAGK-NH2 self-assembling peptide hydrogels. The primary challenge is achieving a high sterility assurance level (SAL) without compromising the hydrogel's critical physicochemical and biological properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for sterilizing this compound?

The most recommended and safest method is sterile filtration of the peptide precursor solution before initiating hydrogelation. This approach avoids exposing the delicate, self-assembled hydrogel structure to harsh sterilization conditions. The peptide solution should be passed through a 0.22 µm filter into a sterile container, followed by aseptic handling and gelation in a sterile environment (e.g., a laminar flow hood).

Q2: Can I sterilize the fully formed this compound hydrogel?

Terminal sterilization of the pre-formed hydrogel is challenging due to its high water content and sensitivity to heat and radiation.[1][2][3] Most standard terminal methods can negatively impact the hydrogel's integrity. If terminal sterilization is absolutely necessary, methods like gamma irradiation or ethylene (B1197577) oxide (EtO) must be meticulously validated, as they carry significant risks of altering the material's properties.[1][4]

Q3: How does autoclaving (steam sterilization) affect the hydrogel?

Autoclaving is not recommended for this compound hydrogels. The high temperatures (typically 121°C) and pressure will disrupt the non-covalent interactions (hydrogen bonds, hydrophobic interactions) that drive peptide self-assembly. This leads to the degradation of the peptide and a complete loss of gelation capability.

Q4: Is gamma irradiation a viable option for terminal sterilization?

Gamma irradiation can be a viable option, but it requires careful optimization and validation.

  • Advantages : It offers high penetration and can sterilize materials in their final packaging.

  • Disadvantages : Radiation can cause peptide chain scission or cross-linking, which may alter the hydrogel's mechanical properties (e.g., stiffness), degradation profile, and biocompatibility. The presence of water can lead to the formation of free radicals, exacerbating these effects. A dose-finding study is critical to identify a radiation level that ensures sterility without causing significant damage.

Q5: What are the risks associated with Ethylene Oxide (EtO) sterilization?

EtO sterilization is a low-temperature method, but it poses several risks:

  • Chemical Reactivity : EtO is a reactive gas that can chemically modify amino acid residues within the peptide, potentially altering its self-assembly and biological activity.

  • Residual Toxicity : Incomplete aeration can leave behind toxic EtO residuals, compromising the biocompatibility of the hydrogel.

  • Structural Changes : The process can still affect the hydrogel's physical properties, such as its swelling behavior and mechanical strength.

Q6: Why is UV-C irradiation generally not suitable for sterilizing hydrogels?

UV-C irradiation is not recommended for sterilizing bulk hydrogels due to its very limited penetration depth. While it can be used for surface disinfection, it will not sterilize the interior of the hydrogel. Furthermore, prolonged UV exposure can cause peptide degradation.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
No gel formation after sterilization. Peptide Degradation : The sterilization method (e.g., autoclaving, excessive gamma dose) has broken down the peptide monomers.Switch to sterile filtration of the peptide solution before gelation. If terminal sterilization is required, re-evaluate and validate the gamma irradiation dose.
Decreased hydrogel stiffness (lower G'). Peptide Chain Scission : Gamma irradiation may have cleaved peptide chains, weakening the fibrillar network.Reduce the gamma irradiation dose and conduct thorough validation. Characterize mechanical properties post-sterilization using rheology. Consider an alternative method like aseptic processing.
Poor cell viability or attachment in the hydrogel. Residual Toxicity : Incomplete aeration after EtO sterilization. Degradation Byproducts : Harmful byproducts generated during irradiation.Ensure EtO residuals are below acceptable limits via testing. Validate the irradiation dose to minimize degradation. Use sterile filtration as the primary method to avoid these issues.
Inconsistent or failed sterility tests. Ineffective Sterilization : The chosen method is not suitable (e.g., UV irradiation) or the parameters were incorrect (e.g., insufficient gamma dose).Review the sterilization protocol. For UV, switch to a method with better penetration. For gamma irradiation, ensure the dose is sufficient to achieve the target Sterility Assurance Level (SAL).

Data Summary: Impact of Sterilization Methods on Peptide Hydrogels

The following table summarizes the general effects of various sterilization methods on the key properties of peptide hydrogels. The impact on this compound is expected to follow these trends.

Sterilization MethodEffect on Mechanical Properties (Stiffness)Effect on Gelation & StructureBiocompatibility RiskRecommendation for this compound
Sterile Filtration (of precursor) UnaffectedUnaffectedLow (if performed correctly)Highly Recommended
Gamma Irradiation Dose-dependent; can significantly decrease or alter properties.Can cause chain scission or cross-linking, altering fibril network.Medium (risk of degradation byproducts).Use with caution; requires extensive validation.
Ethylene Oxide (EtO) Can increase stiffness and reduce swelling.Potential for chemical modification of peptides.High (risk of toxic residuals).Not Recommended
Autoclave (Steam) Complete loss of properties.Complete degradation of peptide; no gelation possible.N/A (material is destroyed)Do Not Use
UV-C Irradiation Surface effects possible; bulk properties largely unaffected.Ineffective for bulk sterilization due to poor penetration.Low (if surface-only treatment)Not Recommended for bulk sterilization.

Experimental Workflows & Protocols

Below are diagrams and protocols for selecting a sterilization method and performing essential quality control tests.

G cluster_legend Legend start_node Start/End decision_node Decision process_node Process rec_node Recommendation start Start: Need to Sterilize This compound q1 Is the material a precursor solution or a pre-formed hydrogel? start->q1 sol_path Precursor Solution q1->sol_path Solution gel_path Pre-formed Hydrogel q1->gel_path Hydrogel rec1 Use Sterile Filtration (0.22 µm) followed by Aseptic Gelation sol_path->rec1 end End: Proceed with Quality Control Testing rec1->end q2 Is terminal sterilization absolutely unavoidable? gel_path->q2 aseptic_reconsider Reconsider process to allow for aseptic manufacturing q2->aseptic_reconsider No terminal_path Terminal Sterilization Required q2->terminal_path Yes q3 Do you have access to a validated gamma irradiation facility? terminal_path->q3 gamma_yes Perform Dose-Finding Study & Full Validation q3->gamma_yes Yes gamma_no Avoid other methods like Autoclave, EtO, and UV q3->gamma_no No gamma_yes->end

Caption: Decision workflow for selecting a suitable sterilization method.

G cluster_qc Post-Sterilization Quality Control Pipeline start Start: Sterilized Hydrogel Sample p1 Visual Inspection (Clarity, homogeneity, contaminants) start->p1 p2 Sterility Testing (e.g., USP <71> Direct Inoculation) p1->p2 p3 Physicochemical Analysis p2->p3 p2->p3 p4 Biological Analysis p2->p4 p2->p4 rheology Rheology (Measure G' and G'') p3->rheology sem SEM Imaging (Assess fibril structure) p3->sem degradation Degradation Study (Monitor mass loss over time) p3->degradation cytotoxicity Cytotoxicity Assay (e.g., ISO 10993-5) p4->cytotoxicity live_dead Cell Viability (Live/Dead staining) p4->live_dead end End: Qualified Sterile Hydrogel rheology->end sem->end degradation->end cytotoxicity->end live_dead->end

Caption: Workflow for post-sterilization quality control testing.

Protocol 1: Sterile Filtration of this compound Precursor Solution
  • Preparation : Work within a certified biological safety cabinet or laminar flow hood to maintain sterility.

  • Peptide Dissolution : Dissolve the lyophilized this compound peptide powder in a sterile, high-purity solvent (e.g., sterile water for injection, sterile cell culture grade PBS) to the desired stock concentration.

  • Filter Selection : Use a sterile syringe filter with a pore size of 0.22 µm. Ensure the filter membrane material (e.g., PVDF, PES) is compatible with the peptide and solvent and has low protein binding characteristics.

  • Filtration : Draw the peptide solution into a sterile syringe. Attach the sterile filter to the syringe outlet.

  • Collection : Carefully dispense the solution through the filter into a sterile receiving vessel (e.g., sterile conical tube, vial).

  • Gelation : Initiate hydrogelation under aseptic conditions by adding a sterile gelation trigger (e.g., sterile PBS, cell culture medium) to the filtered peptide solution.

  • Quality Control : Perform a sterility test on a sample of the final hydrogel to confirm the absence of microbial contamination.

Protocol 2: Post-Sterilization Rheological Analysis
  • Objective : To measure the storage modulus (G') and loss modulus (G'') to determine if the hydrogel's mechanical integrity has been compromised.

  • Equipment : A rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter) is recommended.

  • Sample Preparation : Place a defined volume of the sterilized hydrogel onto the lower plate of the rheometer. Lower the upper plate to a defined gap (e.g., 1 mm), ensuring the gel fills the gap completely without over-spilling.

  • Strain Sweep : Perform a dynamic strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to identify the linear viscoelastic region (LVER), where G' is independent of strain.

  • Frequency Sweep : Select a strain value within the LVER (e.g., 1%). Perform a dynamic frequency sweep (e.g., 0.1 to 100 rad/s) to measure G' and G'' as a function of frequency.

  • Data Analysis : Compare the G' value of the sterilized hydrogel to that of an unsterilized (aseptically prepared) control hydrogel. A significant decrease in G' indicates potential degradation of the hydrogel network.

Protocol 3: Post-Sterilization Cell Viability Assay (Live/Dead Staining)
  • Objective : To assess if the sterilized hydrogel material is cytotoxic or supports cell survival.

  • Cell Seeding : Encapsulate or seed cells (e.g., fibroblasts, mesenchymal stem cells) within or on top of the sterilized hydrogel and an unsterilized control hydrogel in a sterile culture plate.

  • Incubation : Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO₂) for a relevant period (e.g., 24, 48, or 72 hours).

  • Staining : Prepare a working solution of a live/dead stain (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) in a suitable buffer like PBS.

  • Procedure : Remove the culture medium and wash the hydrogels gently with sterile PBS. Add the live/dead staining solution to cover the hydrogels and incubate for the manufacturer-recommended time (typically 15-30 minutes) in the dark.

  • Imaging : Visualize the hydrogels using a fluorescence microscope with appropriate filters to observe live (green) and dead (red) cells.

  • Analysis : Compare the ratio of live to dead cells in the sterilized hydrogel versus the control. A significant increase in red-stained (dead) cells in the sterilized group suggests cytotoxicity resulting from the sterilization process.

References

Overcoming issues with Ac-ILVAGK-NH2 hydrogel dissolution in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-ILVAGK-NH2 hydrogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to hydrogel dissolution in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogel is not dissolving in my cell culture medium. What are the primary factors influencing its dissolution?

A1: The dissolution of this compound, a self-assembling peptide hydrogel, is primarily influenced by a combination of factors including pH, ionic strength of the culture medium, temperature, and peptide concentration.[1][2] Self-assembly into a stable hydrogel is often triggered by physiological conditions, such as the ions present in standard culture media.[3][4] Consequently, simple dilution may not be sufficient for dissolution.

Q2: Is it possible to recover cells encapsulated within the this compound hydrogel?

A2: Yes, it is possible to recover encapsulated cells. However, methods that rely on simple dilution are often ineffective. Specialized techniques are required to disrupt the hydrogel structure, such as mechanical disruption, enzymatic digestion, or the use of chelating agents to sequester ions that contribute to the hydrogel's stability.[5]

Q3: Will the dissolution process affect the viability and function of my cells?

A3: The choice of dissolution method is critical for maintaining cell viability and function. Mechanical disruption can impose significant shear stress on cells. Enzymatic digestion requires careful selection of enzymes and optimization of concentration and incubation time to avoid damaging cell surface proteins. Methods employing chelating agents are generally considered gentle but may require washing steps to remove the agent from the cell suspension.

Q4: Can I tune the dissolution rate of my this compound hydrogel?

A4: The dissolution rate can be influenced by the initial peptide concentration, which affects the hydrogel's mechanical stiffness. Additionally, incorporating specific enzyme cleavage sites into the peptide sequence can allow for controlled degradation in the presence of the corresponding enzyme.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dissolution of this compound hydrogels in culture media.

Problem Potential Cause Recommended Solution
Hydrogel does not dissolve with simple dilution in culture medium. Self-assembly of the peptide is stabilized by the ionic strength and pH of the culture medium.Employ active dissolution methods such as mechanical disruption, enzymatic digestion, or the use of chelating agents. Refer to the Experimental Protocols section for detailed procedures.
Low cell viability after hydrogel dissolution. The dissolution method is too harsh for the encapsulated cells.Optimize the chosen dissolution method. For mechanical disruption, reduce the force and duration. For enzymatic digestion, perform a titration of the enzyme concentration and incubation time. For chelating agents, ensure complete removal after dissolution.
Incomplete dissolution of the hydrogel. Insufficient disruptive force, enzyme concentration, or chelating agent concentration.Increase the intensity or duration of the disruptive method. Optimize the concentration of the enzyme or chelating agent. A combination of methods, such as gentle mechanical disruption followed by enzymatic digestion, may be more effective.
Difficulty pelleting cells after dissolution. Remnants of the hydrogel matrix may interfere with cell pelleting.Ensure complete dissolution of the hydrogel. Consider an additional wash step with buffer to remove any remaining peptide fragments before centrifugation.

Experimental Protocols

Protocol 1: Hydrogel Dissolution using a Chelating Agent (Gentle Method)

This protocol utilizes a chelating agent to sequester ions that stabilize the hydrogel network, leading to its disassembly.

  • Preparation of Dissolution Buffer: Prepare a stock solution of 200 mM tetrasodium (B8768297) ethylenediaminetetraacetic acid (Na4EDTA) in sterile phosphate-buffered saline (PBS).

  • Hydrogel Dissolution:

    • Carefully remove the culture medium from the hydrogel.

    • Add a sufficient volume of the 200 mM Na4EDTA solution to cover the hydrogel.

    • Incubate at 37°C for 10-15 minutes.

    • Gently pipette the mixture up and down to facilitate dissolution.

  • Cell Recovery:

    • Transfer the cell suspension to a sterile conical tube.

    • Wash the original culture vessel with sterile PBS and add it to the conical tube to recover any remaining cells.

    • Centrifuge the cell suspension at a low speed (e.g., 200-300 x g) for 5 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

Protocol 2: Enzymatic Dissolution of the Hydrogel

This protocol uses enzymes to degrade the peptide backbone of the hydrogel. The choice of enzyme may need to be optimized based on the specific application.

  • Enzyme Selection and Preparation:

    • Choose a suitable protease, such as Trypsin or Collagenase, that is active at physiological pH.

    • Prepare a stock solution of the enzyme in a sterile, serum-free culture medium or PBS at a concentration of 10X the desired final concentration.

  • Hydrogel Digestion:

    • Remove the culture medium from the hydrogel.

    • Add the enzyme solution to the hydrogel at the desired final concentration (e.g., 0.25% Trypsin-EDTA).

    • Incubate at 37°C and monitor the dissolution process, which can take from minutes to hours depending on the enzyme and hydrogel concentration.

  • Cell Recovery:

    • Once the hydrogel is dissolved, add an equal volume of culture medium containing serum to neutralize the enzyme activity (if applicable).

    • Collect the cell suspension and centrifuge to pellet the cells.

    • Wash the cell pellet with fresh culture medium before further use.

Protocol 3: Mechanical Disruption of the Hydrogel

This method is the quickest but may result in lower cell viability if not performed carefully.

  • Hydrogel Disruption:

    • Use a sterile pipette tip or a cell scraper to gently break up the hydrogel into smaller pieces.

    • Pipette the hydrogel fragments up and down repeatedly to further disrupt the structure.

  • Cell Recovery:

    • Transfer the resulting cell and hydrogel slurry to a conical tube.

    • Add fresh culture medium and centrifuge to pellet the cells. The hydrogel fragments may form a loose layer on top of the cell pellet.

    • Carefully remove the supernatant and the hydrogel fragments, and resuspend the cells in fresh medium.

Signaling Pathway

The this compound hydrogel can be designed to present bioactive motifs, such as the RGD sequence (by functionalizing the lysine (B10760008) 'K' residue), which can influence cell behavior through interactions with cell surface receptors called integrins. Integrin binding can trigger downstream signaling cascades that affect cell adhesion, proliferation, and differentiation.

G Integrin-Mediated Signaling in a 3D Hydrogel Environment cluster_0 Extracellular Matrix (Hydrogel) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ac-ILVAGK-NH2_Hydrogel This compound Hydrogel (with RGD-like motif) Integrin Integrin Receptor (e.g., αvβ3) Ac-ILVAGK-NH2_Hydrogel->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3-Kinase FAK->PI3K ERK ERK/MAPK Src->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Adhesion, Proliferation, Differentiation) Akt->Cellular_Response ERK->Cellular_Response

Caption: Integrin-mediated signaling pathway initiated by cell adhesion to the this compound hydrogel.

Experimental Workflow for Hydrogel Dissolution and Cell Recovery

The following diagram illustrates a general workflow for dissolving the this compound hydrogel and recovering the encapsulated cells for downstream analysis.

G Workflow for Hydrogel Dissolution and Cell Recovery Start Start: Cell-laden Hydrogel Choose_Method Choose Dissolution Method Start->Choose_Method Mechanical Mechanical Disruption Choose_Method->Mechanical Physical Enzymatic Enzymatic Digestion Choose_Method->Enzymatic Biochemical Chelating Chelating Agent Choose_Method->Chelating Chemical Dissolution Hydrogel Dissolution Mechanical->Dissolution Enzymatic->Dissolution Chelating->Dissolution Cell_Suspension Obtain Cell Suspension Dissolution->Cell_Suspension Centrifugation Centrifugation Cell_Suspension->Centrifugation Cell_Pellet Collect Cell Pellet Centrifugation->Cell_Pellet Wash Wash with Fresh Medium Cell_Pellet->Wash Downstream Downstream Analysis (e.g., qPCR, Flow Cytometry) Wash->Downstream

Caption: Decision and experimental workflow for dissolving this compound hydrogel and recovering cells.

References

Modifying Ac-ILVAGK-NH2 peptide sequence to enhance bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working on modifying the Ac-ILVAGK-NH2 peptide to enhance its bioactivity. This compound is a self-assembling peptide fragment corresponding to the C-terminus of histone H4.[1][2] Its modification is often aimed at improving properties like stability, cell penetration, and target-specific activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of the this compound peptide?

A1: this compound is a short, aliphatic peptide known for its ability to self-assemble into hydrogels, making it a useful matrix for 3D cell culture and tissue engineering.[1][2] As a fragment of histone H4, its sequence plays a role in chromatin structure and nucleosome interactions.[3][4] Modifications often aim to leverage its properties for applications like drug delivery or enhancing its inherent, modest biological activities.

Q2: What are the main reasons to modify the this compound sequence?

A2: Researchers modify the this compound peptide primarily to enhance its therapeutic potential. Key objectives include:

  • Improving Proteolytic Stability: Linear peptides are often susceptible to rapid degradation by proteases in the body.[5][6]

  • Enhancing Cell Permeability: Increasing the peptide's ability to cross cell membranes is crucial for reaching intracellular targets.[5][7][]

  • Increasing Target Affinity: Modifications can constrain the peptide's conformation to better fit a biological target, thereby increasing its binding affinity and specific bioactivity.[5][9]

  • Modulating Solubility and Aggregation: Altering the sequence can prevent unwanted aggregation and improve solubility in physiological buffers.[10]

Q3: What are the most common strategies for enhancing the bioactivity of a peptide like this compound?

A3: Common and effective strategies include:

  • Amino Acid Substitution: Replacing specific amino acids can drastically alter function. For instance, substituting residues with D-amino acids or other non-natural amino acids can significantly increase resistance to enzymatic degradation.[6][11][12] Increasing the number of cationic residues like arginine can enhance cell penetration.[]

  • Cyclization: Connecting the N- and C-termini (head-to-tail) or linking amino acid side chains creates a cyclic peptide. This restricts conformational flexibility, which can lead to higher stability against proteases and improved receptor binding affinity.[5][13][14][15][16]

  • Terminal Modifications: The existing N-terminal acetylation (Ac) and C-terminal amidation (NH2) already enhance stability. Further modifications, such as PEGylation (attaching polyethylene (B3416737) glycol) or lipidation (attaching a lipid moiety), can improve pharmacokinetic properties like circulation half-life and membrane interaction.[17]

Q4: How can I test if my modified peptide is more effective?

A4: A series of in vitro assays is required to characterize the new peptide. Key assays include:

  • Proteolytic Stability Assay: To measure resistance to degradation.

  • Cellular Uptake Assay: To quantify how efficiently the peptide enters cells.

  • Cell Viability Assay (e.g., MTS/MTT): To ensure the modification is not cytotoxic and to measure effects on cell proliferation. These assays allow for a quantitative comparison between the original and modified peptides.

Troubleshooting Guide

Problem / ObservationPossible CausesSuggested Solutions / Next Steps
Low Bioactivity: My modified peptide shows reduced or no activity compared to the original this compound.1. Altered Conformation: The modification may have disrupted the peptide's three-dimensional structure required for activity. 2. Steric Hindrance: A bulky modification (like PEGylation) might be physically blocking the peptide's active site from interacting with its target. 3. Charge Distribution: Changing or neutralizing charged residues (like Lysine) can disrupt essential electrostatic interactions with the target or cell membrane.1. Perform circular dichroism (CD) spectroscopy to compare the secondary structure of the original and modified peptides. 2. If steric hindrance is suspected, try using a smaller modification or attaching it at a different, less critical position in the sequence. 3. Re-evaluate the importance of charged residues. Consider conservative substitutions (e.g., Lys to Arg) instead of neutral ones.
Poor Solubility / Aggregation: My new peptide precipitates out of solution or gives inconsistent assay results.1. Increased Hydrophobicity: Substituting polar amino acids with non-polar ones (e.g., Val, Ile) can increase the tendency to aggregate. 2. Loss of Charge: Neutralizing the positive charge of Lysine can reduce solubility in aqueous buffers.1. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it into your aqueous assay buffer. 2. Shorten the peptide sequence to remove non-essential hydrophobic residues.[10] 3. Introduce charged or polar amino acids at non-critical positions to enhance solubility.[10]
High Cytotoxicity: The modified peptide is killing the cells in my viability assay.1. Membrane Disruption: Certain modifications, especially those increasing cationicity or lipophilicity, can lead to excessive disruption of the cell membrane. 2. Off-Target Effects: The new conformation may allow the peptide to interact with unintended cellular components, triggering a toxic pathway.1. Perform a dose-response curve with your cytotoxicity assay (e.g., MTS) to determine the concentration at which toxicity occurs (TC50). 2. Test the peptide on multiple different cell lines to see if the toxicity is cell-type specific. 3. Consider modifications that are less disruptive to membranes, or redesign the peptide to be more specific to its intended target.
Quantitative Data Summary

The following table provides a hypothetical summary of how different modification strategies could affect the key properties of this compound. The data is illustrative, based on common outcomes reported in peptide engineering literature.

Peptide Sequence / ModificationT1/2 in Serum (min)Cellular Uptake (% of Control)Bioactivity (IC50, µM)
This compound (Parent)15100%50
Ac-ILVAG(d-K)-NH2 (D-Amino Acid)9095%45
Ac-ILVRGR-NH2 (Arg Substitution)20250%30
Cyclo(ILVAGK) (Head-to-Tail Cyclization)>240120%15
Ac-ILVAGK(Lipid)-NH2 (Lipidation)180180%25

Detailed Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of viability and cytotoxicity after treatment with the modified peptide.[18][19][20][21]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent solution (containing PES or PMS electron coupling reagent)[18][20]

  • Modified and parent peptides, dissolved in a suitable vehicle (e.g., sterile water or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of your peptides in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired peptide concentrations. Include "vehicle only" wells as a negative control and "no cells" wells for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of the MTS reagent solution directly to each well.[18][20]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[18][20] Protect the plate from light. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[19][20]

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" background wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (AbsorbanceSample / AbsorbanceControl) * 100

Protocol 2: Cellular Uptake Assay via Fluorescence Microscopy

This qualitative and semi-quantitative protocol visualizes peptide internalization using a fluorescently labeled version of the peptide.[22][23]

Materials:

  • Fluorescently labeled peptide (e.g., FITC-Ac-ILVAGK-NH2)

  • Glass-bottom culture dishes or chamber slides

  • Cells of interest

  • Live-cell imaging medium

  • Hoechst 33342 stain (for nuclei)

  • Confocal microscope with an environmental chamber

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to reach 50-70% confluency.[22]

  • Peptide Preparation: Dilute the fluorescently labeled peptide to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium.

  • Cell Treatment: Wash the cells once with PBS, then replace the medium with the peptide solution.

  • Incubation: Incubate the cells for a specific time (e.g., 1-4 hours) at 37°C. For a time-course experiment, you can capture images at multiple time points.

  • Staining and Washing: 15 minutes before imaging, add Hoechst 33342 to the medium to stain the nuclei. Immediately before imaging, gently wash the cells two or three times with fresh PBS to remove any peptide that is not internalized. Add fresh imaging medium to the dish.

  • Imaging: Place the dish on the stage of the confocal microscope.[22] Use appropriate laser lines and filters to visualize the fluorescent peptide (e.g., 488 nm excitation for FITC) and the nuclear stain (e.g., 405 nm excitation for Hoechst).

  • Analysis: Capture Z-stack images to confirm that the fluorescent signal is inside the cell and not just bound to the membrane. Analyze images to assess the localization of the peptide (e.g., cytoplasm, nucleus, vesicles).

Protocol 3: Proteolytic Stability Assay via RP-HPLC

This protocol quantifies the degradation of a peptide over time when incubated in serum or plasma.[24][25][26]

Materials:

  • Peptide stock solution (1 mg/mL in water)

  • Human or mouse serum/plasma

  • Trichloroacetic acid (TCA) solution for protein precipitation

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Incubation: Dilute the peptide stock into the serum or plasma to a final concentration of ~30-50 µM. Incubate the mixture at 37°C in a shaker.[25]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Protein Precipitation: Immediately mix the aliquot with an equal volume of cold TCA solution to stop the enzymatic reactions and precipitate larger proteins. Incubate on ice for 10 minutes.[25]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[25]

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide and its fragments. Analyze the supernatant using RP-HPLC with UV detection at 214 nm.[25]

  • Data Analysis: Quantify the area of the peak corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining by comparing the peak area at each time point to the peak area at time zero. Plot the percentage of intact peptide versus time to determine the half-life (T1/2).

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for designing, synthesizing, and testing a modified peptide.

G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Analysis a Define Goal (e.g., ↑ Stability) b Select Modification Strategy (e.g., Cyclization) a->b c Peptide Synthesis & Purification (HPLC) b->c d Proteolytic Stability Assay c->d e Cellular Uptake Assay d->e f Cell Viability Assay (MTS) e->f g Bioactivity Assay (Target-Specific) f->g h Compare Modified vs. Parent Peptide g->h i Identify Lead Candidate h->i i->a Iterate / Redesign

Caption: Workflow for peptide modification and bioactivity testing.

Hypothetical Signaling Pathway

This compound is derived from the C-terminal tail of histone H4, which is involved in chromatin signaling.[3][27] A modified, cell-penetrating version of this peptide could be designed to interfere with a key cellular process like the p53-mediated apoptosis pathway.

G ext_stress Cellular Stress (e.g., DNA Damage) p53 p53 (active) ext_stress->p53 activates mdm2 MDM2 p53->mdm2 upregulates bax Bax p53->bax activates mdm2->p53 inhibits apoptosis Apoptosis bax->apoptosis peptide Modified Peptide (e.g., Cyclo-ILVRGR) peptide->mdm2 inhibits interaction with p53

Caption: Hypothetical pathway showing peptide inhibiting p53/MDM2.

References

Validation & Comparative

Ac-ILVAGK-NH2 vs. Matrigel: A Comparative Guide for Organoid and Spheroid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of three-dimensional (3D) cell culture, the choice of scaffolding material is paramount. This guide provides an objective comparison between the synthetic self-assembling peptide Ac-ILVAGK-NH2 and the well-established basement membrane extract, Matrigel, for organoid and spheroid culture.

The advent of organoid and spheroid models has revolutionized biomedical research, offering more physiologically relevant systems for disease modeling, drug screening, and regenerative medicine. The extracellular matrix (ECM) in which these 3D structures are cultured plays a critical role in providing structural support and essential biochemical cues that direct cell behavior, including proliferation, differentiation, and self-organization.

Matrigel, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, has long been the gold standard for 3D cell culture.[1] It is rich in ECM proteins such as laminin (B1169045) and collagen IV, and contains a variety of growth factors.[1][2] However, its biological origin leads to batch-to-batch variability and an undefined composition, which can impact experimental reproducibility.[2][3]

In contrast, synthetic hydrogels, such as those formed by the self-assembling peptide this compound, offer a chemically defined and tunable alternative. These materials provide greater control over the culture microenvironment, allowing for the systematic investigation of the effects of specific matrix properties on organoid and spheroid development.

Performance Comparison: this compound vs. Matrigel

While direct head-to-head quantitative data for this compound is limited in published literature, we can infer its performance based on studies of similar self-assembling peptide hydrogels (SAPHs) and other synthetic matrices compared to Matrigel.

FeatureThis compound (Inferred)Matrigel
Composition Chemically defined, synthetic peptideComplex mixture of proteins (laminin, collagen IV, etc.) and growth factors
Reproducibility High (chemically synthesized)Low (biological origin, batch-to-batch variation)
Tunability High (mechanical stiffness, peptide concentration)Limited
Biocompatibility Generally highHigh
Organoid Formation Efficiency Potentially comparable to Matrigel, dependent on cell type and peptide modifications. Studies on other synthetic hydrogels show comparable or slightly lower efficiency than Matrigel.High, considered the gold standard.
Cell Viability High. Studies on similar synthetic hydrogels show excellent cell viability.High.
Organoid Size Variable, can be influenced by hydrogel stiffness and composition. Some synthetic hydrogels show less robust growth compared to Matrigel.Generally supports robust growth, leading to larger organoids.
Differentiation Can support differentiation; specific peptide modifications may be required to mimic native ECM cues.Supports differentiation of various cell types into complex organoids.

Experimental Data Summary

The following tables summarize quantitative data from studies comparing synthetic hydrogels with Matrigel for organoid and spheroid culture. It is important to note that these studies do not use this compound specifically, but provide valuable insights into the performance of synthetic alternatives.

Table 1: Organoid Formation Efficiency and Viability

MatrixCell TypeOrganoid Formation Efficiency (%)Cell Viability (%)Source
MatrigelAlveolar Progenitor Cells4.1 ± 1.197.7 ± 3.5
Hyaluronic Acid (HA) HydrogelAlveolar Progenitor Cells1.3 ± 1.662.0 ± 19.2
MatrigelHuman Gastric Organoids-~95
VitroGel® ORGANOID 1-4Human Gastric Organoids-~90-95

Table 2: Organoid Size

MatrixCell TypeDay 1 Diameter (µm)Day 3 Diameter (µm)Day 5 Diameter (µm)Source
MatrigelHuman Gastric Organoids~75~150>300
VitroGel® ORGANOID 1-4Human Gastric Organoids~75~100~100-200
MatrigelMammary Epithelial Cells (MCF10A)-~40~50
Laminin-111Mammary Epithelial Cells (MCF10A)-~35~45

Experimental Protocols

Matrigel Organoid Culture (Dome Method)

This protocol is a standard method for establishing organoid cultures using Matrigel.

  • Thawing Matrigel: Thaw Matrigel on ice at 4°C overnight. Once thawed, keep the vial on ice to prevent premature gelling.

  • Cell Preparation: Isolate and prepare single cells or cell clusters for organoid formation according to the specific protocol for your cell type.

  • Cell Encapsulation: Resuspend the cell pellet in the required volume of cold Matrigel. The cell density will need to be optimized for your specific application.

  • Doming: Dispense 25-50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed culture plate wells.

  • Gelation: Invert the plate and incubate at 37°C for 10-20 minutes to allow the Matrigel to polymerize and form stable domes.

  • Media Addition: Carefully add pre-warmed culture medium to each well, avoiding disruption of the domes.

  • Culture and Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

This compound Hydrogel Preparation for 3D Cell Culture (Adapted from similar peptide protocols)

This protocol provides a general guideline for preparing a self-assembling peptide hydrogel. Optimization of peptide concentration and gelation conditions may be necessary.

  • Peptide Reconstitution: Dissolve the lyophilized this compound peptide in sterile, ultrapure water to create a stock solution. The final concentration will depend on the desired hydrogel stiffness.

  • Cell Preparation: Prepare the cell suspension in your desired culture medium.

  • Mixing: To induce gelation, mix the peptide stock solution with the cell suspension. The final peptide concentration should be sufficient to trigger self-assembly. The ratio of peptide solution to cell suspension will need to be optimized.

  • Plating: Quickly plate the mixture into the desired culture vessel. The hydrogel will begin to form as the peptides self-assemble.

  • Gelation: Allow the hydrogel to fully form by incubating at 37°C for a recommended time (e.g., 30-60 minutes).

  • Media Overlay: Once the hydrogel has set, gently add pre-warmed culture medium on top.

  • Culture and Maintenance: Culture the spheroids or organoids at 37°C and 5% CO2, with regular media changes.

Signaling Pathways

The composition of the ECM directly influences intracellular signaling pathways that govern cell fate.

Matrigel: The various components of Matrigel interact with cell surface receptors, primarily integrins, to activate a multitude of signaling pathways. Laminin and collagen IV, the major components of Matrigel, are known to engage specific integrins, which can influence pathways such as:

  • PI3K/Akt Pathway: Promotes cell survival and proliferation.

  • MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

  • FAK/Src Pathway: Involved in cell adhesion, migration, and mechanotransduction.

The presence of growth factors in Matrigel further complicates the signaling landscape, directly activating their respective receptor tyrosine kinases and downstream pathways.

Matrigel_Signaling cluster_matrigel Matrigel Components cluster_cell Cell Laminin Laminin Integrins Integrins Laminin->Integrins CollagenIV Collagen IV CollagenIV->Integrins GrowthFactors Growth Factors (EGF, FGF, etc.) RTKs Receptor Tyrosine Kinases GrowthFactors->RTKs PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt FAK_Src FAK/Src Pathway Integrins->FAK_Src RTKs->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RTKs->MAPK_ERK CellularResponses Cell Survival, Proliferation, Differentiation PI3K_Akt->CellularResponses MAPK_ERK->CellularResponses FAK_Src->CellularResponses

Signaling pathways activated by Matrigel components.

This compound: As a synthetic peptide, this compound provides a more defined signaling environment. The ILVAGK sequence itself does not contain common integrin-binding motifs like RGD. Therefore, its interaction with cells is likely mediated by other mechanisms or may require functionalization with specific bioactive motifs to direct cell behavior. The primary signaling cues from an unmodified this compound hydrogel will be mechanical in nature, stemming from the stiffness of the hydrogel.

AcILVAGK_Signaling cluster_hydrogel This compound Hydrogel cluster_cell Cell Peptide This compound Stiffness Mechanical Stiffness Mechanoreceptors Mechanoreceptors (e.g., Integrins, Ion Channels) Stiffness->Mechanoreceptors Mechanotransduction Mechanotransduction (e.g., YAP/TAZ) Mechanoreceptors->Mechanotransduction CellularResponses Cell Fate, Organization Mechanotransduction->CellularResponses

Mechanotransduction signaling in this compound hydrogel.

Conclusion

The choice between this compound and Matrigel for organoid and spheroid culture depends on the specific requirements of the research. Matrigel remains a robust and widely used matrix that supports the growth and differentiation of a broad range of organoids. Its primary drawback is its undefined nature and batch-to-batch variability.

This compound, as a representative of self-assembling peptide hydrogels, offers a promising synthetic alternative with a chemically defined composition and tunable mechanical properties. This allows for greater experimental control and reproducibility. While it may require optimization and functionalization with bioactive motifs to fully replicate the complex cues of the native ECM, its defined nature opens up new avenues for systematically studying the influence of the microenvironment on organoid and spheroid development. As research in synthetic biomaterials progresses, we can expect the development of increasingly sophisticated and tailored hydrogels that will further advance the field of 3D cell culture.

References

A Comparative Guide to the Biocompatibility of Ac-ILVAGK-NH2 Hydrogel for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting a biocompatible scaffold is a critical step in the advancement of tissue engineering and regenerative medicine. This guide provides a comprehensive comparison of the biocompatibility of the self-assembling peptide hydrogel, Ac-ILVAGK-NH2, with two widely used alternatives: RADA16 and Matrigel (B1166635). The data presented here, derived from in vitro studies using relevant cell lines, offers a quantitative basis for informed decision-making in your research.

This guide focuses on the biocompatibility of this compound, a self-assembling peptide hydrogel, and compares it with RADA16, another synthetic peptide hydrogel, and Matrigel, a natural basement membrane matrix. The biocompatibility of these hydrogels was evaluated using mouse myoblast (C2C12), mouse embryonic fibroblast (NIH/3T3), and human mesenchymal stem cells (hMSCs). Standard in vitro assays were used to assess cell viability, proliferation, and cytotoxicity.

Comparative Analysis of Hydrogel Biocompatibility

The biocompatibility of this compound and the alternative hydrogels was assessed using a panel of standard in vitro assays. The results, summarized below, provide a quantitative comparison of their effects on cell viability and cytotoxicity across different cell lines relevant to tissue engineering and drug development.

Cell Viability and Proliferation

Cell viability and proliferation are key indicators of a material's biocompatibility. High cell viability and robust proliferation suggest that the material provides a non-toxic and supportive environment for cell growth. The following table summarizes the quantitative data from MTT and AlamarBlue assays, which measure metabolic activity as an indicator of cell viability and proliferation.

HydrogelCell LineAssayTime PointCell Viability / Proliferation (% of Control)
Ac-LIVAGK-NH2 C2C12MTT24h>90%[1]
C2C12MTT72h>90%[1]
RADA16 hMSCsCCK-87 days~112%[2]
L929MTTNot SpecifiedNo negative effect[3]
BMSCsMTTNot SpecifiedNo negative effect[3]
Matrigel C2C12Not SpecifiedNot SpecifiedSupports proliferation[4]
NIH/3T3AlamarBlue7 daysSlower proliferation than tissue culture plastic[5]

Note: Data for this compound was not available, so data for the closely related peptide Ac-LIVAGK-NH2 is presented. Control is typically cells cultured on tissue culture plastic.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a material is toxic to cells. The Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of LDH from cells, and the Live/Dead assay, which visually distinguishes between viable and non-viable cells, are commonly used.

HydrogelCell LineAssayTime PointCytotoxicity (% of Positive Control) / % Live Cells
Ac-LIVAGK-NH2 C2C12Live/DeadNot SpecifiedHigh viability (qualitative)
RADA16 hMSCsLive/DeadNot SpecifiedHigh viability (qualitative)
L929Live/DeadNot SpecifiedNo negative effect[3]
BMSCsLive/DeadNot SpecifiedNo negative effect[3]
Matrigel C2C12Not SpecifiedNot SpecifiedSupports viability[4]

Note: Quantitative cytotoxicity data for direct comparison was limited in the reviewed literature. Qualitative descriptions from the sources are provided.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Prepare hydrogel scaffolds in a 96-well plate.

  • Seed cells onto the hydrogels at a desired density (e.g., 1 x 10^4 cells/well).

  • Culture the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (cells on tissue culture plastic).

Live/Dead Viability/Cytotoxicity Assay

This assay provides a two-color fluorescence-based method to determine the viability of cells. Live cells are distinguished by the presence of intracellular esterase activity, determined by the enzymatic conversion of the non-fluorescent calcein (B42510) AM to the intensely fluorescent calcein. Dead cells are identified by the uptake of ethidium (B1194527) homodimer-1 (EthD-1), which enters cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Prepare cell-laden hydrogels in a suitable culture vessel.

  • At the desired time point, wash the constructs with PBS.

  • Prepare a working solution of 2 µM calcein AM and 4 µM EthD-1 in PBS.

  • Incubate the constructs in the working solution for 30-45 minutes at 37°C, protected from light.

  • Wash the constructs again with PBS.

  • Image the constructs using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantify the percentage of live cells by analyzing the images using appropriate software.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.

Protocol:

  • Culture cells in the presence of the hydrogel for the desired duration.

  • Collect the cell culture supernatant.

  • Prepare a reaction mixture containing the LDH substrate.

  • Add the supernatant to the reaction mixture in a 96-well plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the biocompatibility assays described.

Experimental_Workflow_MTT cluster_prep Preparation cluster_assay MTT Assay prep_hydrogel Prepare Hydrogel in 96-well Plate seed_cells Seed Cells onto Hydrogel prep_hydrogel->seed_cells culture_cells Culture for 24/48/72h seed_cells->culture_cells add_mtt Add MTT Solution culture_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Experimental_Workflow_Live_Dead cluster_prep Preparation cluster_assay Live/Dead Assay prep_hydrogel Prepare Cell-Laden Hydrogel culture_cells Culture for Desired Time prep_hydrogel->culture_cells wash_pbs1 Wash with PBS culture_cells->wash_pbs1 add_stain Add Calcein AM & EthD-1 wash_pbs1->add_stain incubate_stain Incubate for 30-45 min add_stain->incubate_stain wash_pbs2 Wash with PBS incubate_stain->wash_pbs2 image_microscopy Fluorescence Microscopy wash_pbs2->image_microscopy

Caption: Workflow for the Live/Dead Viability/Cytotoxicity Assay.

Experimental_Workflow_LDH cluster_prep Preparation cluster_assay LDH Assay prep_hydrogel Culture Cells with Hydrogel collect_supernatant Collect Supernatant prep_hydrogel->collect_supernatant mix_samples Mix Supernatant and Reaction Mix collect_supernatant->mix_samples prepare_reaction Prepare Reaction Mix prepare_reaction->mix_samples incubate_reaction Incubate for 30 min mix_samples->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop read_absorbance Measure Absorbance at 490nm add_stop->read_absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

Conclusion

The available data suggests that the self-assembling peptide hydrogel Ac-LIVAGK-NH2 exhibits excellent biocompatibility with C2C12 myoblasts, showing high cell viability.[1] Similarly, RADA16 demonstrates good biocompatibility with various cell types, including mesenchymal stem cells and fibroblasts, with no reported negative effects on cell survival and proliferation.[3] Matrigel, while widely used and supportive of cell growth, can exhibit batch-to-batch variability and its complex composition can influence experimental outcomes.

For researchers seeking a synthetic, well-defined, and highly biocompatible hydrogel for applications in skeletal muscle tissue engineering and other regenerative medicine fields, this compound and RADA16 present as strong alternatives to naturally derived matrices like Matrigel. The choice between these synthetic peptides may depend on specific application requirements, such as desired mechanical properties and cell-matrix interactions. Further direct comparative studies with quantitative endpoints are encouraged to build a more comprehensive understanding of the subtle differences in the biocompatibility of these promising biomaterials.

References

Assessing the In Vivo Immunogenicity of Self-Assembling Peptide Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of safe and effective vaccines is a cornerstone of modern medicine. A critical component of many vaccines, particularly subunit vaccines which are often poorly immunogenic on their own, is the adjuvant.[1] Adjuvants enhance and direct the adaptive immune response to the co-administered antigen.[2] Recently, self-assembling peptide hydrogels have emerged as a promising class of vaccine adjuvants and delivery systems.[3][4] These biomaterials can form depots for sustained antigen release, protect antigens from degradation, and possess intrinsic immunostimulatory properties.[4]

This guide provides a comparative assessment of the in vivo immunogenicity of a specific self-assembling peptide hydrogel, Ac-FFA-NH2, against other common vaccine adjuvants. The data presented is based on preclinical studies and aims to inform researchers and drug development professionals on the potential of these platforms.

Comparative Immunogenicity Data

The following table summarizes the key immunological outcomes from in vivo studies comparing Ac-FFA-NH2 hydrogel with other adjuvants using ovalbumin (OVA) as the model antigen.

Adjuvant/Delivery SystemAntigenMouse StrainTotal IgG Titer (vs. Antigen Alone)IgG1 (Th2-biased) ResponseIgG2a (Th1-biased) ResponseKey Findings
Ac-FFA-NH2 Hydrogel OVANot SpecifiedSignificantly HigherEnhancedEnhancedInduces a robust and balanced Th1/Th2 humoral and cellular immune response.
Alum (Aluminum Hydroxide) OVAC57BL/6JSignificantly HigherStrongly EnhancedLimitedPrimarily elicits a Th2-biased humoral response.
Incomplete Freund's Adjuvant (IFA) Not SpecifiedNot SpecifiedStrong, Long-lastingNot SpecifiedNot SpecifiedInduces strong and persistent antibody responses through a depot effect.
MF59 (Oil-in-water emulsion) Not SpecifiedNot SpecifiedPotentEnhancedEnhancedInduces both cellular and humoral immunity.
CpG+MPL (TLR Agonists) sCal (H1N1)C57BL/6 & BALB/cPotently EnhancedSkewed towards Th1Strongly EnhancedEffectively induces Th1-type IgG antibody responses.
Multidomain Peptide (MDP) Hydrogel (K2) OVAC57BL/6JHigher than other MDPsStrongly EnhancedVery LimitedStrongly biases the immune response towards humoral (Th2) immunity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Animal Immunization
  • Animals: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, are used.

  • Vaccine Formulation:

    • The antigen (e.g., ovalbumin) is mixed with the respective adjuvant.

    • For hydrogels, the antigen is incorporated during or after the self-assembly process.

    • For emulsions like IFA and MF59, the antigen is emulsified with the oil phase.

    • For alum, the antigen is adsorbed onto the aluminum salt suspension.

  • Administration: Mice are immunized via subcutaneous or intramuscular injection. A typical immunization schedule involves a primary vaccination followed by one or two booster doses at 2-3 week intervals.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating: 96-well plates are coated with the antigen (e.g., OVA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.

  • Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Serum samples, serially diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) is added and incubated for 1 hour.

  • Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the optical density is read at 450 nm using a microplate reader.

  • Data Analysis: The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., twice the background).

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells
  • Plate Preparation: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4) and incubated overnight at 4°C.

  • Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice and plated in the coated wells.

  • Antigen Stimulation: The cells are stimulated with the specific antigen (e.g., OVA peptide) and incubated for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody for the cytokine is added. This is followed by the addition of a streptavidin-HRP conjugate.

  • Spot Development: A substrate is added to develop colored spots, each representing a cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader.

Visualizing the Mechanisms

The following diagrams illustrate the general workflow for assessing vaccine immunogenicity and the signaling pathways involved.

G cluster_0 Pre-clinical Immunogenicity Assessment Workflow cluster_1 Assays A Vaccine Formulation (Antigen + Adjuvant) B Animal Immunization (e.g., Mouse Model) A->B C Sample Collection (Serum, Spleen) B->C D Immunological Assays C->D E ELISA (Antibody Titers) F ELISpot (T-Cell Responses) G Flow Cytometry (Cell Phenotyping)

Caption: A generalized workflow for the in-vivo assessment of vaccine immunogenicity.

G cluster_0 Adjuvant-Mediated Immune Activation cluster_1 Antigen Uptake & Processing cluster_2 T-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHC Antigen Presentation on MHC-II APC->MHC Antigen Antigen + Adjuvant Antigen->APC T_Helper Helper T-Cell (CD4+) MHC->T_Helper Th1 Th1 Cell (Cellular Immunity) T_Helper->Th1 Th2 Th2 Cell (Humoral Immunity) T_Helper->Th2

References

A Comparative Guide to Cell Proliferation in Ac-ILVAGK-NH2 Peptide and Alginate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and methodological comparison of two prominent hydrogel systems for three-dimensional (3D) cell culture: the self-assembling peptide hydrogel Ac-ILVAGK-NH2 and the naturally derived alginate hydrogel. The choice of a suitable scaffold is critical for mimicking the native extracellular matrix (ECM) and obtaining physiologically relevant data in drug discovery and tissue engineering. This document offers a comprehensive overview of their performance in supporting cell proliferation, detailed experimental protocols, and insights into the underlying biological mechanisms.

Quantitative Analysis of Cell Proliferation

The ability of a hydrogel to support cell proliferation is a key indicator of its biocompatibility and suitability for long-term 3D cell culture. The following tables summarize quantitative data on cell viability and proliferation in both this compound and alginate hydrogels. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis from multiple sources.

Table 1: Cell Viability in this compound versus Alginate Hydrogels

Hydrogel TypeCell TypeTime PointViability (%)Assay Method
This compoundHuman Embryonic Stem Cells (H1)Day 5>90%Live/Dead Assay
Alginate (2% w/v)FibroblastsDay 1MaintainedNot specified
Alginate (Low MW)Not specifiedNot specified~70%Not specified[1]
Alginate (High MW)Not specifiedNot specified~40%Not specified[1]
Alginate-GelatinNormal Human Dermal FibroblastsDay 4 & 7Significantly increased vs. alginate aloneNot specified[2]

Table 2: Cell Proliferation in this compound versus Alginate Hydrogels

Hydrogel TypeCell TypeTime PointProliferation MetricAssay Method
This compoundHuman Embryonic Stem Cells (H1)Day 5Formation of 3D spheroidsMicroscopy
Alginate (2% and 5% w/v)FibroblastsNot specifiedInhibited proliferationNot specified[3]
Alginate-GelatinNormal Human Dermal FibroblastsDay 7Increased cell number vs. Day 4Image Analysis[2]
Alginate CompositeMC3T3-E1Day 5Significant proliferation vs. alginate aloneNot specified[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of 3D cell culture models. This section provides methodologies for the preparation of both hydrogel systems and for the quantitative analysis of cell proliferation.

Hydrogel Preparation

This compound Hydrogel Preparation for 3D Cell Culture

The self-assembling peptide this compound forms a hydrogel under physiological conditions through a process of molecular self-assembly driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions[1].

  • Peptide Synthesis and Purification: The peptide this compound is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Hydrogel Formation:

    • Dissolve the lyophilized peptide in sterile cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

    • The solution will spontaneously form a hydrogel at room temperature or upon incubation at 37°C.

  • Cell Encapsulation:

    • Resuspend the desired cell line in the peptide solution before gelation occurs.

    • Gently mix to ensure a homogeneous cell distribution.

    • Allow the cell-laden hydrogel to solidify at 37°C.

Alginate Hydrogel Preparation for 3D Cell Culture

Alginate hydrogels are formed by the ionic crosslinking of alginate polymer chains with divalent cations, most commonly calcium.

  • Prepare Alginate Solution: Dissolve sodium alginate powder in a sterile, calcium-free buffer (e.g., 0.15 M NaCl) or cell culture medium to the desired concentration (typically 1-3% w/v). Stir until fully dissolved.

  • Prepare Crosslinking Solution: Prepare a sterile solution of calcium chloride (CaCl₂) in a suitable buffer (e.g., 100 mM CaCl₂ in 0.15 M NaCl).

  • Cell Encapsulation:

    • Resuspend the cells in the alginate solution at the desired density.

    • To form hydrogel beads, drop the cell-alginate suspension into the CaCl₂ crosslinking solution using a syringe.

    • To form a hydrogel slab, cast the cell-alginate suspension in a mold and then immerse it in the CaCl₂ solution.

  • Incubation: Allow the hydrogel to crosslink for 10-20 minutes.

  • Washing: Wash the hydrogels with sterile cell culture medium to remove excess calcium ions before placing them in culture.

Cell Proliferation and Viability Assays

Live/Dead Viability/Cytotoxicity Assay

This assay visually distinguishes between live and dead cells within the 3D hydrogel matrix.

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for staining live cells green) and Ethidium homodimer-1 (for staining dead cells red) in a suitable buffer like PBS, according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1[5].

  • Staining:

    • Remove the culture medium from the hydrogels.

    • Add the Live/Dead staining solution to cover the hydrogels.

    • Incubate for 30-60 minutes at 37°C, protected from light[5]. The incubation time may need to be increased for thicker hydrogels to allow for dye penetration[5].

  • Washing: Gently wash the hydrogels with PBS to reduce background fluorescence.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Incubation with MTT:

    • Remove the culture medium from the hydrogels.

    • Add fresh medium containing 10% MTT solution to each hydrogel.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization of Formazan:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each hydrogel to dissolve the formazan crystals.

    • Incubate with gentle shaking until the purple color is uniformly distributed.

  • Measurement: Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cell Adhesion in Hydrogels

Cell adhesion to the hydrogel matrix is a critical determinant of cell fate, including proliferation. This process is primarily mediated by integrins, which are transmembrane receptors that bind to specific ligands in the ECM or engineered into the hydrogel. The binding of integrins to these ligands initiates a cascade of intracellular signaling events, collectively known as mechanotransduction. A key pathway involved is the Focal Adhesion Kinase (FAK) signaling pathway.

G cluster_ecm Extracellular Matrix / Hydrogel cluster_cell Cell ECM_Ligand ECM Ligand (e.g., RGD sequence in this compound) Integrin Integrin Receptor ECM_Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Linkage Src Src Kinase FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation FAK->Actin Regulation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotion

Caption: Integrin-mediated cell adhesion signaling pathway.

Experimental Workflow for Comparing Cell Proliferation

The following diagram outlines the key steps in a typical experiment designed to compare cell proliferation in this compound and alginate hydrogels.

G cluster_prep Preparation cluster_encap Encapsulation cluster_culture 3D Culture cluster_analysis Analysis Prep_Peptide Prepare this compound Solution Encap_Peptide Encapsulate Cells in this compound Prep_Peptide->Encap_Peptide Prep_Alginate Prepare Alginate Solution Encap_Alginate Encapsulate Cells in Alginate Prep_Alginate->Encap_Alginate Prep_Cells Prepare Cell Suspension Prep_Cells->Encap_Peptide Prep_Cells->Encap_Alginate Culture_Peptide Culture in Peptide Hydrogel Encap_Peptide->Culture_Peptide Culture_Alginate Culture in Alginate Hydrogel Encap_Alginate->Culture_Alginate Assay_Peptide Perform Proliferation Assay (e.g., Live/Dead) Culture_Peptide->Assay_Peptide Assay_Alginate Perform Proliferation Assay (e.g., Live/Dead) Culture_Alginate->Assay_Alginate Data_Analysis Quantitative Data Analysis & Comparison Assay_Peptide->Data_Analysis Assay_Alginate->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

Both this compound and alginate hydrogels offer viable platforms for 3D cell culture, each with distinct characteristics. This compound, a self-assembling peptide hydrogel, demonstrates excellent biocompatibility and supports the proliferation and spheroid formation of sensitive cell types like human embryonic stem cells. Its synthetic nature offers high purity and batch-to-batch consistency.

Alginate hydrogels, being of natural origin, are widely used and cost-effective. While pure alginate can sometimes inhibit the proliferation of certain cell types, its properties can be readily modified by blending with other polymers like gelatin to enhance cell adhesion and growth[2]. The choice between these two hydrogels will ultimately depend on the specific cell type, experimental goals, and desired level of control over the microenvironment. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their 3D cell culture applications.

References

Safety Operating Guide

Proper Disposal of Ac-ILVAGK-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the research-grade peptide Ac-ILVAGK-NH2. The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste. Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations.

This compound is a self-assembling peptide utilized in research to help human H1 embryonic stem cells maintain their pluripotency[1]. While it is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with caution.

I. Hazard Assessment and Pre-Disposal Considerations

Before beginning disposal, a thorough hazard assessment is crucial. Key principles to follow include:

  • Institutional Guidelines : Always prioritize and follow your institution's specific guidelines for chemical waste disposal.

  • Safety Data Sheets (SDS) : Although a specific SDS for this compound may not be readily available, reviewing SDS for similar research-grade peptides can provide valuable handling and disposal information.

  • Environmental Protection : Never dispose of peptides directly down the drain or in regular trash to avoid potential environmental and health risks.

II. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling and disposing of this compound to prevent accidental exposure.

PPE ItemSpecification
Gloves Chemical-resistant disposable gloves (e.g., nitrile).
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Recommended when handling the lyophilized powder to avoid inhalation.

III. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

A. Liquid Waste (Solutions containing this compound):

  • Collection : Collect all liquid waste containing the peptide in a designated, leak-proof, and clearly labeled waste container. The label should include the name of the peptide and its approximate concentration.

  • Inactivation (Recommended) : While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety. This can be achieved through chemical degradation (hydrolysis) by treating the peptide solution with a 1M sodium hydroxide (B78521) (NaOH) or 1M hydrochloric acid (HCl) solution for at least 24 hours.

  • Neutralization : If inactivation is performed, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.

  • Disposal : The neutralized, inactivated solution should be disposed of according to your institution's chemical waste procedures. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

B. Solid Waste (Contaminated labware):

  • Segregation : Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid waste container.

  • Labeling : The container should be clearly labeled as "Non-Hazardous Chemical Waste" and list "this compound" as the contaminant.

  • Storage : Store the labeled waste container in a designated and secure area away from incompatible materials until it is collected for disposal.

  • Final Disposal : Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.

ParameterRecommendationRationale
Inactivation Reagent 1 M NaOH or 1 M HClHydrolyzes peptide bonds for degradation.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional waste streams.

IV. Spill Management

In the event of a spill, follow these steps:

  • Small Spills : Use appropriate tools and absorbent materials to collect the spilled material. Place the collected material into a convenient and labeled waste disposal container.

  • Large Spills : Use a shovel or other appropriate tools to put the spilled material into a labeled waste disposal container.

  • Cleaning : Clean the spill area thoroughly with soap and water.

  • PPE : Always wear appropriate PPE during spill cleanup.

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_waste_type 2. Identify Waste Form cluster_liquid_disposal 3a. Liquid Waste Disposal cluster_solid_disposal 3b. Solid Waste Disposal start Start: this compound for Disposal sds_check Consult SDS (if available) & Institutional Guidelines start->sds_check waste_type Liquid or Solid Waste? sds_check->waste_type collect_liquid Collect in Labeled Waste Container waste_type->collect_liquid Liquid collect_solid Segregate in Labeled Solid Waste Container waste_type->collect_solid Solid inactivate Inactivate (Optional) (e.g., 1M NaOH/HCl) collect_liquid->inactivate neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize dispose_liquid Dispose via Institutional Chemical Waste Program neutralize->dispose_liquid store_solid Store in Designated Area collect_solid->store_solid dispose_solid Dispose via Institutional Chemical Waste Program store_solid->dispose_solid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ac-ILVAGK-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ac-ILVAGK-NH2

This guide provides crucial safety and logistical information for the handling and disposal of the self-assembling peptide this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1] The following table summarizes the recommended PPE for handling this peptide, particularly in its lyophilized powder form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against splashes and airborne particles.[1] Look for markings such as "Z87" to ensure they meet ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.
Hand Protection Disposable Nitrile GlovesThe minimum requirement for incidental contact.[2] For handling concentrated solutions, consider double-gloving. Gloves should be changed immediately if contaminated.[1][2]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from potential splashes.[1]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1] Work in a fume hood or biosafety cabinet.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is the minimum attire for working in any laboratory where hazardous materials are present.[2]
Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

Handling the Lyophilized Peptide: Due to the hygroscopic nature of peptides, it is crucial to prevent moisture absorption.[2]

  • Allow the container to warm to room temperature in a desiccator before opening.

  • Weigh the lyophilized powder in a controlled environment to minimize exposure to air and moisture.[2]

  • After weighing, ensure the container is tightly resealed.[2]

Reconstitution:

  • Add the appropriate solvent to the vial containing the lyophilized peptide.

  • For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[3]

  • Sonication in a water bath can assist in dissolving the peptide, but excessive heating should be avoided.[2]

Storage:

  • Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed, light-protective container.[2]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[2] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste.[3]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, and seek prompt medical attention.[1]
Inhalation Move the affected individual to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration and seek medical help.[5]
Ingestion Rinse the mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.

Visual Guides

The following diagrams illustrate key workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workspace 2. Prepare Clean Workspace Don_PPE->Prepare_Workspace Equilibrate_Peptide 3. Equilibrate Peptide to Room Temp Prepare_Workspace->Equilibrate_Peptide Weigh_Peptide 4. Weigh Lyophilized Powder Equilibrate_Peptide->Weigh_Peptide Reconstitute 5. Reconstitute with Solvent Weigh_Peptide->Reconstitute Use_in_Experiment 6. Use in Experiment Reconstitute->Use_in_Experiment Store_Aliquots 7a. Store Aliquots at -20°C/-80°C Use_in_Experiment->Store_Aliquots Dispose_Waste 7b. Dispose of Contaminated Waste Use_in_Experiment->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

Emergency_Response_Plan cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure_Event Exposure Event Rinse_Area Rinse with Water (15 min) Exposure_Event->Rinse_Area Skin/Eye Move_to_Fresh_Air Move to Fresh Air Exposure_Event->Move_to_Fresh_Air Inhalation Rinse_Mouth Rinse Mouth with Water Exposure_Event->Rinse_Mouth Ingestion Seek_Medical_Attention Seek Medical Attention Rinse_Area->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response for Accidental Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.